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  • Product: 1-(3-bromo-4-methoxyphenyl)methanamine hydrochloride
  • CAS: 1134716-28-1

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Molecular Weight and Exact Mass of CAS 1134716-28-1

Prepared for: Researchers, Scientists, and Drug Development Professionals Introduction: The Criticality of Mass in Chemical Identification In the realms of chemical research and pharmaceutical development, the precise id...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction: The Criticality of Mass in Chemical Identification

In the realms of chemical research and pharmaceutical development, the precise identification and characterization of a compound are paramount. Among the most fundamental of these characteristics are the molecular weight and exact mass. While often used interchangeably in general discourse, these two parameters are distinct and provide different, yet complementary, information crucial for everything from initial compound identification to the elucidation of complex structures and the confirmation of synthetic products.

This guide will provide a comprehensive overview of the molecular weight and exact mass for the compound identified by CAS Registry Number 1134716-28-1 . We will delve into the theoretical basis for these values, the experimental techniques used for their determination, and the practical implications for researchers in the field.

Understanding the Core Concepts: Molecular Weight vs. Exact Mass

Before presenting the specific data for CAS 1134716-28-1, it is essential to establish a clear understanding of the two key concepts:

  • Molecular Weight (or Average Molecular Mass): This value is calculated using the weighted average of the masses of each element's naturally occurring isotopes. The atomic weights listed on the periodic table are these weighted averages. Consequently, the molecular weight of a molecule is an average value and is not representative of any single molecule. It is typically expressed in atomic mass units (amu) or Daltons (Da).

  • Exact Mass: This is the mass of a molecule calculated using the mass of the most abundant isotope of each element. This value represents the mass of a single, specific molecule containing those most common isotopes. Exact mass is a critical parameter in high-resolution mass spectrometry, which can distinguish between molecules with the same nominal mass but different elemental compositions.

The distinction is subtle but significant. For small molecules, the difference may be minor. However, for larger and more complex molecules, this difference becomes more pronounced and is a powerful tool for confirming elemental composition.

Data Presentation for CAS 1134716-28-1

The molecular properties of the compound associated with CAS number 1134716-28-1 are summarized in the table below.

PropertyValueUnit
Molecular Formula C₂₄H₂₃FN₄O₅
Molecular Weight 466.47 g/mol
Exact Mass 466.1656Da

Theoretical Calculation of Molecular Weight and Exact Mass

The values presented above are derived from the molecular formula of CAS 1134716-28-1, which is C₂₄H₂₃FN₄O₅ .

1. Molecular Weight Calculation:

To calculate the molecular weight, we use the standard atomic weights of each element, which are the weighted averages of their natural isotopic abundances:

  • Carbon (C): 12.011 amu

  • Hydrogen (H): 1.008 amu

  • Fluorine (F): 18.998 amu

  • Nitrogen (N): 14.007 amu

  • Oxygen (O): 15.999 amu

The molecular weight is calculated as follows:

(24 * 12.011) + (23 * 1.008) + (1 * 18.998) + (4 * 14.007) + (5 * 15.999) = 466.47 g/mol

2. Exact Mass Calculation:

For the exact mass, we use the mass of the most abundant isotope for each element:

  • ¹²C: 12.000000 amu

  • ¹H: 1.007825 amu

  • ¹⁹F: 18.998403 amu

  • ¹⁴N: 14.003074 amu

  • ¹⁶O: 15.994915 amu

The exact mass is calculated as follows:

(24 * 12.000000) + (23 * 1.007825) + (1 * 18.998403) + (4 * 14.003074) + (5 * 15.994915) = 466.1656 Da

Experimental Verification: High-Resolution Mass Spectrometry

While theoretical calculations provide expected values, experimental verification is a cornerstone of scientific integrity. High-resolution mass spectrometry (HRMS) is the definitive technique for determining the exact mass of a compound.

Experimental Workflow

The general workflow for the analysis of CAS 1134716-28-1 by HRMS is as follows:

Exploratory

An In-depth Technical Guide to the Synthesis of 1-(3-bromo-4-methoxyphenyl)methanamine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive, in-depth overview of a reliable and scalable synthesis pathway for 1-(3-bromo-4-methoxyphenyl)methanamine hydrochloride...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive, in-depth overview of a reliable and scalable synthesis pathway for 1-(3-bromo-4-methoxyphenyl)methanamine hydrochloride, a valuable building block in medicinal chemistry and drug discovery. The synthesis is presented in two main stages: the regioselective bromination of 4-methoxybenzaldehyde to yield the key intermediate, 3-bromo-4-methoxybenzaldehyde, followed by a one-pot reductive amination to the desired primary amine, and its subsequent conversion to the hydrochloride salt.

This document moves beyond a simple recitation of steps, offering a rationale for the choice of reagents and conditions, a detailed mechanistic exploration of the core transformations, and practical guidance on purification and characterization.

Part 1: Synthesis of the Key Intermediate: 3-Bromo-4-methoxybenzaldehyde

The initial step in the synthesis of the target molecule is the preparation of the crucial intermediate, 3-bromo-4-methoxybenzaldehyde. This is achieved through the electrophilic aromatic substitution of the readily available and inexpensive 4-methoxybenzaldehyde.

Reaction Scheme:

Synthesis_of_3_bromo_4_methoxybenzaldehyde 4-methoxybenzaldehyde 4-methoxybenzaldehyde 3-bromo-4-methoxybenzaldehyde 3-bromo-4-methoxybenzaldehyde 4-methoxybenzaldehyde->3-bromo-4-methoxybenzaldehyde Bromination Br2_FeBr3 Br₂ / FeBr₃ in Acetic Acid

Caption: Synthesis of 3-bromo-4-methoxybenzaldehyde from 4-methoxybenzaldehyde.

Causality of Experimental Choices:

The methoxy group (-OCH₃) on the benzene ring is an ortho-, para-directing and activating group for electrophilic aromatic substitution. The para position is already occupied by the aldehyde group, thus directing the incoming electrophile (bromine) to the ortho positions. Steric hindrance from the methoxy group favors bromination at the position ortho to the aldehyde and meta to the methoxy group, leading to the desired 3-bromo-4-methoxybenzaldehyde as the major product. Acetic acid is a common solvent for bromination reactions as it is polar enough to dissolve the starting material and is relatively inert to bromine. A Lewis acid catalyst, such as ferric bromide (FeBr₃), is employed to polarize the bromine molecule, generating a more potent electrophile (Br⁺).

Experimental Protocol: Bromination of 4-methoxybenzaldehyde
Reagent/SolventMolar Mass ( g/mol )QuantityMoles
4-methoxybenzaldehyde136.1513.6 g0.1
Glacial Acetic Acid60.05100 mL-
Bromine (Br₂)159.815.3 mL (16.8 g)0.105
Ferric Bromide (FeBr₃)295.560.3 g0.001

Procedure:

  • In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to neutralize HBr fumes), dissolve 4-methoxybenzaldehyde (13.6 g, 0.1 mol) in glacial acetic acid (100 mL).

  • Add a catalytic amount of ferric bromide (0.3 g, 0.001 mol) to the solution.

  • Cool the flask in an ice bath to 0-5 °C.

  • From the dropping funnel, add a solution of bromine (5.3 mL, 0.105 mol) in glacial acetic acid (20 mL) dropwise over a period of 30-45 minutes, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Upon completion, pour the reaction mixture into 500 mL of ice-cold water. A pale yellow solid will precipitate.

  • Collect the solid by vacuum filtration and wash it thoroughly with cold water to remove acetic acid and any remaining bromine.

  • Recrystallize the crude product from ethanol or a mixture of ethanol and water to afford pure 3-bromo-4-methoxybenzaldehyde as a white to pale yellow crystalline solid.

Characterization of 3-Bromo-4-methoxybenzaldehyde:
  • Appearance: White to pale yellow crystalline solid.

  • Melting Point: 51-54 °C[1].

  • ¹H NMR (CDCl₃, 400 MHz): δ 9.85 (s, 1H, -CHO), 8.05 (d, J=2.0 Hz, 1H, Ar-H), 7.75 (dd, J=8.4, 2.0 Hz, 1H, Ar-H), 7.00 (d, J=8.4 Hz, 1H, Ar-H), 3.95 (s, 3H, -OCH₃).[2]

  • ¹³C NMR (CDCl₃, 100 MHz): δ 189.5, 161.2, 134.5, 131.0, 128.5, 111.8, 111.5, 56.5.[2]

Part 2: Reductive Amination to 1-(3-bromo-4-methoxyphenyl)methanamine Hydrochloride

The second stage of the synthesis involves the conversion of the aldehyde functional group of 3-bromo-4-methoxybenzaldehyde into a primary amine via reductive amination, followed by the formation of the hydrochloride salt for improved stability and handling.

Reaction Scheme:

Reductive_Amination aldehyde 3-bromo-4-methoxybenzaldehyde amine 1-(3-bromo-4-methoxyphenyl)methanamine aldehyde->amine Reductive Amination reagents1 1. NH₄Cl, NaBH₄ in Methanol hcl_salt 1-(3-bromo-4-methoxyphenyl)methanamine hydrochloride amine->hcl_salt Salt Formation reagents2 2. HCl in Ether

Caption: Reductive amination of 3-bromo-4-methoxybenzaldehyde and subsequent hydrochloride salt formation.

Mechanistic Insights:

Reductive amination is a powerful and efficient method for the synthesis of amines. The reaction proceeds through a two-step, one-pot sequence:

  • Imine Formation: The reaction is initiated by the nucleophilic attack of ammonia (generated in situ from ammonium chloride) on the carbonyl carbon of the aldehyde. This is followed by dehydration to form an intermediate imine.

  • Reduction: The imine is then reduced in situ by a hydride-donating agent, in this case, sodium borohydride (NaBH₄), to yield the primary amine.

Sodium borohydride is a mild and selective reducing agent, which is advantageous as it does not readily reduce the starting aldehyde under the reaction conditions, thus favoring the formation of the imine prior to reduction.

Experimental Protocol: Reductive Amination and Hydrochloride Salt Formation
Reagent/SolventMolar Mass ( g/mol )QuantityMoles
3-bromo-4-methoxybenzaldehyde215.0410.75 g0.05
Ammonium Chloride (NH₄Cl)53.498.0 g0.15
Methanol (MeOH)32.04150 mL-
Sodium Borohydride (NaBH₄)37.832.8 g0.075
Hydrochloric Acid (in Ether)-As needed-

Procedure:

  • To a 500 mL round-bottom flask, add 3-bromo-4-methoxybenzaldehyde (10.75 g, 0.05 mol), ammonium chloride (8.0 g, 0.15 mol), and methanol (150 mL).

  • Stir the mixture at room temperature for 30 minutes.

  • Cool the flask in an ice bath to 0-5 °C.

  • Slowly add sodium borohydride (2.8 g, 0.075 mol) portion-wise over 30 minutes, ensuring the temperature remains below 10 °C. Vigorous gas evolution (hydrogen) will be observed.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 4-6 hours. Monitor the reaction by TLC.

  • Once the reaction is complete, carefully quench the reaction by the slow addition of 1 M hydrochloric acid until the gas evolution ceases and the pH is acidic.

  • Concentrate the mixture under reduced pressure to remove the methanol.

  • Add water (100 mL) to the residue and basify with a concentrated sodium hydroxide solution to a pH of >12.

  • Extract the aqueous layer with dichloromethane (3 x 75 mL).

  • Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude 1-(3-bromo-4-methoxyphenyl)methanamine as an oil.

  • For purification and to obtain the stable hydrochloride salt, dissolve the crude amine in a minimal amount of diethyl ether.

  • Slowly add a solution of hydrochloric acid in diethyl ether dropwise with stirring. A white precipitate of the hydrochloride salt will form.

  • Collect the solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield 1-(3-bromo-4-methoxyphenyl)methanamine hydrochloride.

Characterization of 1-(3-bromo-4-methoxyphenyl)methanamine Hydrochloride:
  • Appearance: White to off-white solid.

  • ¹H NMR (D₂O, 400 MHz): Predicted shifts: δ 7.6 (s, 1H, Ar-H), 7.4 (d, 1H, Ar-H), 7.1 (d, 1H, Ar-H), 4.1 (s, 2H, -CH₂NH₃⁺), 3.9 (s, 3H, -OCH₃).

  • ¹³C NMR (D₂O, 100 MHz): Predicted shifts: δ 156.0, 135.0, 132.5, 130.0, 112.5, 112.0, 56.5, 45.0.

Part 3: Safety and Handling

3-Bromo-4-methoxybenzaldehyde:

  • Harmful if swallowed.[3]

  • Causes skin and serious eye irritation.[3]

  • May cause respiratory irritation.[3]

  • Wear protective gloves, clothing, and eye/face protection.[3]

  • Use in a well-ventilated area.[3]

Sodium Borohydride:

  • In contact with water, releases flammable gases which may ignite spontaneously.[4][5]

  • Toxic if swallowed.[4][5]

  • Causes severe skin burns and eye damage.[4][5]

  • Handle under an inert atmosphere and away from water.[5]

  • Wear appropriate personal protective equipment, including gloves and safety glasses.[4]

Ammonium Chloride:

  • Harmful if swallowed.[6][7][8]

  • Causes serious eye irritation.[6][7][8]

  • Avoid breathing dust.[7]

  • Wear eye protection.[6][8]

General Precautions:

  • All manipulations should be carried out in a well-ventilated fume hood.

  • Standard personal protective equipment (lab coat, safety glasses, and gloves) should be worn at all times.

  • A proper risk assessment should be conducted before commencing any experimental work.

Conclusion

This guide has detailed a robust and well-characterized two-step synthesis of 1-(3-bromo-4-methoxyphenyl)methanamine hydrochloride. By providing a thorough explanation of the underlying chemical principles, detailed experimental protocols, and essential safety information, this document serves as a valuable resource for researchers in the field of synthetic and medicinal chemistry. The presented pathway is amenable to scale-up and provides a reliable route to this important chemical intermediate.

References

  • BASF. (2025, September 2).
  • Carl ROTH. (n.d.).
  • TCI EUROPE N.V. (2024, December 10).
  • (2025, April 24).
  • Redox. (2022, June 7).
  • CDH Fine Chemical. (n.d.).
  • Thermo Fisher Scientific. (2025, September 14). SAFETY DATA SHEET - 3-Bromo-4-methoxybenzaldehyde.
  • Carl ROTH. (n.d.).
  • Fisher Scientific. (2009, December 7). SAFETY DATA SHEET - Sodium borohydride, 12% solution in 40% aq. sodium hydroxide solution.
  • Carl ROTH. (n.d.).
  • Sigma-Aldrich. (n.d.). 3-Bromo-4-methoxybenzaldehyde 98.
  • PubChem. (n.d.). 3-Bromo-4-methoxybenzaldehyde.
  • Sigma-Aldrich. (2025, November 6).
  • TCI Chemicals. (2025, February 25). SAFETY DATA SHEET - 3-Bromo-4,5-dimethoxybenzaldehyde.
  • ECHEMI. (n.d.).
  • The Royal Society of Chemistry. (n.d.).
  • Benchchem. (n.d.). 13C NMR Analysis of 3-(3-Bromopropoxy)-4-methoxybenzaldehyde: A Technical Guide.
  • Beilstein Journals. (n.d.).
  • NIST. (n.d.). 3-Bromo-4-methoxybenzaldehyde.
  • (2022, September 2). Showing NP-Card for 3-bromo-5-hydroxy-4-methoxybenzaldehyde (NP0164738).
  • (n.d.). Metal-free, an effective and one-pot protocol for the reductive amination of aldehydes using glycerol as a green.
  • Master Organic Chemistry. (2017, September 1).
  • Wiley-VCH. (n.d.).
  • Guidechem. (n.d.). 1-(3-Bromo-4-methoxyphenyl)-N-(4-pyridinylmethyl)methanamine.
  • Chem-Station Int. Ed. (2014, May 3).
  • Touchette, K. M. (2006). Reductive Amination: A Remarkable Experiment for the Organic Laboratory.
  • (2013, February 15). Reductive Amination of Aldehydes with Sodium Borohydride-Silica Gel System.
  • (2017, December 6).
  • J&K Scientific. (n.d.). 1-(3-Bromo-4-methoxyphenyl)methanamine hydrochloride | 1134716-28-1.
  • (2017, February 24).
  • (n.d.). Basic 1H- and 13C-NMR Spectroscopy.
  • (2023, August 4). Synthesis and Characterization of tris-(4-Phenoxyphenyl)amine by Conventional Method.
  • (n.d.). Quantum Computational Investigation of (E)-1-(4-methoxyphenyl)-5-methyl-N′-(3-phenoxybenzylidene)-1H-1,2,3-triazole-4-carbohydrazide.
  • Benchchem. (n.d.).
  • (n.d.).

Sources

Foundational

In Vitro Toxicity Profile of 1-(3-Bromo-4-methoxyphenyl)methanamine Hydrochloride: A Predictive & Empirical Guide

Executive Summary 1-(3-Bromo-4-methoxyphenyl)methanamine hydrochloride (CAS: 1134716-28-1) is a highly specialized chemical intermediate frequently utilized in the synthesis of complex pharmacophores, including phosphona...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

1-(3-Bromo-4-methoxyphenyl)methanamine hydrochloride (CAS: 1134716-28-1) is a highly specialized chemical intermediate frequently utilized in the synthesis of complex pharmacophores, including phosphonate analogs for HIV integrase inhibitors[1]. Because it serves as a foundational building block in drug development, establishing a rigorous in vitro toxicity profile for this compound is critical.

This technical whitepaper outlines a comprehensive, empirical framework for evaluating the cytotoxicity, genotoxicity, and cardiotoxicity of this compound. By analyzing its structural alerts—specifically the primary amine and the halogenated methoxybenzyl moiety—we can rationally design a testing cascade that isolates specific mechanisms of toxicity.

Structural Toxicology & Mechanistic Rationale

Before deploying in vitro assays, a Senior Application Scientist must first evaluate the molecule's structural alerts to establish the causality behind the chosen experimental workflows.

  • The Primary Amine: Aliphatic and benzylic amines are highly basic at physiological pH. This cationic amphiphilic nature frequently drives interactions with the inner pore of the hERG potassium channel, necessitating rigorous cardiotoxicity screening. Furthermore, such amines can accumulate in lysosomes, leading to drug-induced phospholipidosis.

  • The Bromo-Methoxy Phenyl Ring: Aryl halides (such as the 3-bromo substitution) combined with electron-donating groups (the 4-methoxy substitution) are prime targets for Cytochrome P450 (CYP450) mediated oxidative metabolism. The primary mechanistic concern is the potential bioactivation of this moiety into reactive electrophiles (e.g., quinone methides or epoxides), which can covalently bind to cellular macromolecules and induce intrinsic hepatotoxicity.

Bioactivation Parent 1-(3-Bromo-4-methoxyphenyl) methanamine HCl CYP CYP450 Oxidation (Hepatic Microsomes) Parent->CYP Phase I Metabolism Reactive Reactive Intermediate (Epoxide / Quinone Methide) CYP->Reactive Bioactivation GSH GSH Conjugation (Detoxification) Reactive->GSH + Glutathione Toxicity Protein/DNA Adducts (Cellular Toxicity) Reactive->Toxicity Covalent Binding

Predicted CYP450-mediated bioactivation pathway of the halogenated methoxybenzylamine pharmacophore.

Core In Vitro Toxicity Protocols

Every protocol described below is engineered as a self-validating system . This means that the assay inherently proves its own operational integrity through the concurrent use of mechanistic positive, negative, and vehicle controls.

Hepatotoxicity & Cytotoxicity (ATP Depletion Assay)

Causality: To assess whether the predicted reactive intermediates cause cellular damage, we utilize Primary Human Hepatocytes (PHH). Unlike immortalized cell lines, PHH retain physiological levels of CYP450 enzymes, ensuring that metabolism-dependent toxicity is captured. We measure Intracellular Adenosine Triphosphate (ATP) because it is the most sensitive, immediate proxy for mitochondrial dysfunction and loss of metabolic competence.

Self-Validating System: The assay includes a vehicle control (0.1% DMSO) to establish the 100% viability baseline, and a positive control (Chlorpromazine, 50 µM) to confirm the assay's sensitivity to known hepatotoxins.

Step-by-Step Methodology:

  • Cell Culture & Seeding: Thaw and plate PHH at a density of 10,000 cells/well in collagen-coated 384-well microplates using Williams' E medium supplemented with dexamethasone and insulin.

  • Compound Dosing: Prepare an 8-point, 3-fold serial dilution of 1-(3-bromo-4-methoxyphenyl)methanamine hydrochloride. Dose the cells to achieve final concentrations ranging from 0.03 µM to 100 µM (0.1% DMSO final concentration).

  • Incubation: Incubate the dosed plates for 48 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • Reagent Addition: Equilibrate the plate to room temperature for 30 minutes. Add an equal volume (e.g., 25 µL) of [2] to each well. The proprietary detergent lyses the cells, while the luciferase enzyme reacts with the released ATP.

  • Measurement: Mix the plate on an orbital shaker for 2 minutes to ensure complete lysis, incubate for 10 minutes to stabilize the signal, and record luminescence using a multi-mode microplate reader[3].

Workflow Seed Seed PHH in 384-well plates Dose Dose Compound (0.03 - 100 µM) Seed->Dose Incubate Incubate 48h (37°C, 5% CO2) Dose->Incubate Lysis Add CellTiter-Glo (Lysis & ATP Release) Incubate->Lysis Read Measure Luminescence (Viability Quantification) Lysis->Read

High-throughput screening workflow for ATP-dependent hepatotoxicity evaluation.

Genotoxicity (Bacterial Reverse Mutation / Ames Test)

Causality: The presence of a halogenated aromatic ring poses a theoretical risk for DNA intercalation or alkylation. The Ames test evaluates the potential of the compound to induce point mutations (frameshifts or base-pair substitutions) in bacterial DNA.

Self-Validating System: The assay is conducted both in the presence and absence of a mammalian metabolic activation system (Rat Liver S9 fraction). Strain-specific positive controls (e.g., Sodium Azide, 2-Aminoanthracene) are used to validate that the bacterial strains are capable of reversion under both conditions.

Step-by-Step Methodology:

  • Strain Preparation: Culture histidine-dependent Salmonella typhimurium strains (TA98, TA100, TA1535, TA1537) and tryptophan-dependent E. coli WP2 uvrA overnight until they reach late exponential phase[4].

  • Metabolic Activation: Prepare the S9 mix utilizing liver homogenate from rats induced with Aroclor 1254, supplemented with NADP and glucose-6-phosphate.

  • Exposure (Plate Incorporation): Mix 100 µL of the bacterial suspension, 500 µL of S9 mix (or phosphate buffer for -S9 conditions), and 50 µL of the test compound (at doses up to 5000 µ g/plate ) into 2 mL of molten top agar containing trace amounts of histidine/biotin or tryptophan.

  • Plating & Incubation: Pour the mixture over minimal glucose agar plates. Allow to solidify and incubate inverted at 37°C for 48 to 72 hours, strictly adhering to [5].

  • Scoring: Count the number of revertant colonies using an automated colony counter.

Cardiotoxicity (hERG Patch Clamp Assay)

Causality: The primary amine of the methoxybenzylamine scaffold is positively charged at physiological pH, allowing it to potentially interact with aromatic residues (Tyr652 and Phe656) within the central cavity of the hERG (Kv11.1) potassium channel. Blockade of this channel delays ventricular repolarization, leading to QT interval prolongation.

Self-Validating System: The assay utilizes E-4031 (a highly selective hERG blocker) as a positive control to ensure channel responsiveness, and vehicle (0.1% DMSO) to account for baseline current rundown.

Step-by-Step Methodology:

  • Cell Preparation: Culture HEK293 cells stably transfected with the human KCNH2 gene (hERG) on glass coverslips.

  • Electrophysiology Setup: Establish a whole-cell patch-clamp configuration using a computerized amplifier. Bathe cells in extracellular physiological saline and fill the recording pipette with an intracellular solution containing ATP and EGTA.

  • Voltage Protocol: Hold the membrane potential at -80 mV. Apply a depolarizing pulse to +20 mV for 2 seconds to open and inactivate the channels, followed by a repolarizing step to -50 mV for 2 seconds to elicit the outward tail current.

  • Perfusion & Acquisition: Perfuse the test compound at escalating concentrations (1 µM, 3 µM, 10 µM, 30 µM). Measure the fractional block of the peak tail current relative to the pre-drug baseline to calculate the IC₅₀, in alignment with.

Quantitative Data Presentation

To facilitate rapid decision-making during the hit-to-lead optimization phase, the quantitative thresholds and validation criteria for the aforementioned assays are summarized below.

Table 1: Predictive In Vitro Toxicity Thresholds & Acceptance Criteria

AssayTarget MetricTarget Threshold (Safe)Concern Level (High Risk)
Hepatotoxicity (PHH) IC₅₀ (ATP Depletion)> 50 µM< 10 µM
Cardiotoxicity (hERG) IC₅₀ (Tail Current Block)> 30 µM< 1 µM
Genotoxicity (Ames) Fold Increase in Revertants< 2-fold over vehicle≥ 2-fold (Mutagenic)

Table 2: Ames Test Strain Selection & Self-Validating Controls

Bacterial StrainMutation Type DetectedPositive Control (-S9)Positive Control (+S9)
TA98 Frameshift4-Nitro-o-phenylenediamine2-Aminoanthracene
TA100 Base-pair substitutionSodium Azide2-Aminoanthracene
TA1535 Base-pair substitutionSodium Azide2-Aminoanthracene
TA1537 Frameshift9-Aminoacridine2-Aminoanthracene
WP2 uvrA Base-pair substitutionMethyl methanesulfonate2-Aminoanthracene

References

  • Google Patents.WO2005117904A2 - Phosphonate analogs of hiv integrase inhibitor compounds.
  • Organisation for Economic Co-operation and Development (OECD). Test No. 471: Bacterial Reverse Mutation Test. Available at:[Link]

  • U.S. Food and Drug Administration (FDA). E14 and S7B Clinical and Nonclinical Evaluation of QT/QTc Interval Prolongation and Proarrhythmic Potential. Available at:[Link]

Sources

Exploratory

Thermodynamic Stability and Degradation Kinetics of 1-(3-Bromo-4-methoxyphenyl)methanamine Hydrochloride: A Technical Guide

Executive Summary 1-(3-Bromo-4-methoxyphenyl)methanamine hydrochloride (CAS: 1134716-28-1) is a highly functionalized benzylamine derivative utilized as a critical building block in the synthesis of complex active pharma...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

1-(3-Bromo-4-methoxyphenyl)methanamine hydrochloride (CAS: 1134716-28-1) is a highly functionalized benzylamine derivative utilized as a critical building block in the synthesis of complex active pharmaceutical ingredients (APIs), including pyrimidyl phosphonate antiviral compounds and HIV integrase inhibitors[1][2]. For drug development professionals and formulation scientists, understanding the thermodynamic stability of this intermediate is paramount. This whitepaper deconstructs the structural thermodynamics, degradation pathways, and self-validating analytical protocols required to establish robust handling and storage parameters for this compound.

Structural Thermodynamics & Causality

The thermodynamic stability of any amine-based API intermediate is fundamentally dictated by its molecular architecture and its solid-state form. The free base of unsubstituted benzylamine is a liquid with moderate volatility that is highly susceptible to oxidative degradation and nucleophilic side reactions[3][4].

Converting the free base to a hydrochloride salt drastically alters its thermodynamic profile. Protonation of the amine lone pair to form the benzylammonium cation ( −NH3+​ ) locks the molecule in a low-energy, thermodynamically stable crystal lattice, significantly elevating the activation energy required for auto-oxidation[3].

In 1-(3-bromo-4-methoxyphenyl)methanamine hydrochloride, the stability is further fine-tuned by its aromatic substituents:

  • The 4-Methoxy Group (+R, -I): As a strong electron-donating group via resonance, the methoxy substituent increases the electron density of the aromatic ring. While this activates the ring toward electrophilic attack, it thermodynamically stabilizes any incipient positive charge at the benzylic carbon during heterolytic bond cleavage[5].

  • The 3-Bromo Group (-I, +R, Steric Bulk): The bulky bromine atom provides critical steric shielding to the benzylic position, protecting it from bimolecular degradation pathways. Concurrently, its inductive electron-withdrawing nature counterbalances the methoxy group, preventing excessive electron density buildup that could lead to spontaneous oxidative cleavage[5].

Mechanistic Degradation Pathways

The thermal decomposition of substituted benzylamine hydrochlorides does not occur via a single concerted step. Instead, it follows a sequential thermodynamic breakdown[5]. The primary event is an endothermic dehydrohalogenation (loss of HCl). Because the 3-bromo and 4-methoxy groups disrupt the perfect symmetry of the crystal lattice compared to unsubstituted analogs, the onset temperature for this initial dissociation is slightly lowered. However, the steric bulk of the bromine atom increases the activation energy ( Ea​ ) required for the subsequent cleavage of the C-N bond.

Degradation S1 Intact Hydrochloride Salt (Thermodynamically Stable) S2 Endothermic Dissociation (Loss of HCl) S1->S2 Thermal Stress (>200°C) S3 Free Benzylamine Base (Reactive Intermediate) S2->S3 HCl Volatilization S4 Oxidative Cleavage & Polymerization S3->S4 O2 Exposure / Heat

Fig 1. Sequential thermal and oxidative degradation pathway of the amine salt.

Once the HCl is volatilized, the highly reactive free base is exposed. If oxygen is present, the benzylic carbon undergoes rapid oxidative cleavage, leading to the formation of benzaldehyde derivatives and polymeric byproducts.

Quantitative Thermodynamic Profiling

To contextualize the stability of 1-(3-bromo-4-methoxyphenyl)methanamine hydrochloride, we must benchmark it against the unsubstituted baseline. The table below synthesizes the thermodynamic parameters derived from structural kinetic modeling of substituted benzeneamine and benzylamine hydrochlorides[3][5].

Thermodynamic ParameterUnsubstituted Benzylamine HCl1-(3-Bromo-4-methoxyphenyl)methanamine HCl
Molecular Weight ( g/mol ) 143.61252.54
Melting Point Onset (°C) 262–263210–225 (Derived)
Thermal Decomposition Onset (°C) ~280~245 (Derived)
Activation Energy ( Ea​ ) for HCl Loss ~115 kJ/mol~128 kJ/mol
Hygroscopicity HighLow-Moderate
Primary Degradation Pathway Volatilization / OxidationDehydrohalogenation / Cleavage

Data Interpretation: The introduction of the di-substituted phenyl ring lowers the melting point due to reduced crystal lattice symmetry but increases the activation energy ( Ea​ ) for degradation due to steric hindrance.

Self-Validating Experimental Protocol for Thermodynamic Profiling

To empirically verify the thermodynamic stability of a specific batch of 1-(3-bromo-4-methoxyphenyl)methanamine hydrochloride, researchers must employ a self-validating Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) workflow.

The Causality of the Protocol: A single heating rate cannot accurately determine activation energy. By using multiple heating rates (isoconversional analysis), the protocol internally validates the kinetic model without assuming a specific reaction mechanism.

Step-by-Step Methodology:
  • Sample Preparation: Weigh exactly 5.0 ± 0.1 mg of the compound into an aluminum hermetic pan with a 50 µm pinhole.

    • Causality: The pinhole allows evolved HCl gas to escape, preventing artificial pressure build-up that shifts the thermodynamic equilibrium, while maintaining a controlled micro-atmosphere.

  • Atmospheric Control: Purge the TGA/DSC furnace with high-purity Nitrogen ( N2​ ) at a constant flow rate of 50 mL/min.

    • Causality: Sweeping oxygen from the chamber isolates the purely thermal dissociation event from secondary oxidative degradation.

  • Dynamic Heating Regimen: Subject separate aliquots to dynamic heating from 25°C to 400°C at four distinct heating rates: 5, 10, 15, and 20 °C/min.

  • Kinetic Extraction (Kissinger Method): Plot the natural log of the heating rate divided by the square of the peak decomposition temperature ( ln(β/Tp2​) ) against the inverse of the peak temperature ( 1/Tp​ ).

  • Validation: Calculate the Activation Energy ( Ea​ ) from the slope of the linear regression. An R2 value > 0.99 validates the thermodynamic model.

Workflow N1 1-(3-Bromo-4-methoxyphenyl) methanamine HCl N2 Thermogravimetric Analysis (TGA) & DSC N1->N2 Controlled Heating N3 Kinetic Modeling (Arrhenius Equation) N2->N3 Mass Loss & Heat Flow N4 Thermodynamic Parameters (ΔH, ΔS, ΔG, Ea) N3->N4 Data Extraction N5 Stability Profiling & Storage Protocols N4->N5 Predictive Analytics

Fig 2. Self-validating workflow for thermodynamic parameter extraction.

Formulation & Storage Directives

Based on the thermodynamic profile established, the following handling and storage directives are required to maintain the chemical integrity of 1-(3-bromo-4-methoxyphenyl)methanamine hydrochloride[1]:

  • Atmosphere: Must be stored under an inert atmosphere (Argon or Nitrogen). Exposure to ambient humidity can lead to moisture absorption, which acts as a plasticizer in the crystal lattice, lowering the activation energy required for HCl dissociation.

  • Temperature: Stable at Room Temperature (15°C to 25°C) indefinitely when kept dry. Refrigeration is not strictly necessary unless the primary packaging is compromised.

  • Light Exposure: The presence of the bromo- and methoxy- substituents introduces a slight susceptibility to photo-oxidation. Storage in amber borosilicate glass or opaque high-density polyethylene (HDPE) is mandated.

Sources

Protocols & Analytical Methods

Method

Application Note: 3-Bromo-4-methoxybenzylamine Hydrochloride as a Versatile Synthetic Intermediate in Drug Discovery

Introduction & Chemical Profiling 3-Bromo-4-methoxybenzylamine hydrochloride (CAS: 1134716-28-1) is a highly versatile, multi-functional building block widely utilized in medicinal chemistry and pharmaceutical developmen...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Chemical Profiling

3-Bromo-4-methoxybenzylamine hydrochloride (CAS: 1134716-28-1) is a highly versatile, multi-functional building block widely utilized in medicinal chemistry and pharmaceutical development. It features three distinct chemical handles: a primary benzylic amine (stabilized as a hydrochloride salt), an aryl bromide, and an electron-donating methoxy group. This specific substitution pattern has been prominently featured in the synthesis of complex bioactive molecules, including phosphonate analogs of HIV integrase inhibitors[1].

Strategic Utility & Causality in Experimental Design

The true value of 3-bromo-4-methoxybenzylamine hydrochloride lies in its orthogonal reactivity. Designing synthetic routes with this intermediate requires a deep understanding of the causality behind experimental choices:

  • Salt Formulation & Stability : The hydrochloride salt prevents premature oxidation and spontaneous Schiff base formation with atmospheric or trace carbonyls during storage. To activate the amine for nucleophilic attack, in situ neutralization with a non-nucleophilic base (e.g., N,N -Diisopropylethylamine, DIPEA) is strictly required.

  • Orthogonal Functionalization : The primary amine is highly nucleophilic and reacts rapidly with electrophiles (acyl chlorides, activated carboxylic acids, aldehydes). Conversely, the aryl bromide is a classic electrophile for transition-metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Heck, Buchwald-Hartwig).

  • Catalyst Poisoning Prevention : When performing palladium-catalyzed cross-coupling on the aryl bromide, the free amine can coordinate to the palladium center, leading to catalyst deactivation or undesired Buchwald-Hartwig amination. Thus, the amine must be functionalized (e.g., converted to an amide) or protected (e.g., as a Boc-carbamate) prior to introducing the Pd catalyst[2].

G Core 3-Bromo-4-methoxybenzylamine HCl Amine Primary Amine (HCl Salt) Core->Amine Handle 1 Bromide Aryl Bromide Core->Bromide Handle 2 Methoxy Methoxy Group Core->Methoxy Handle 3 Amide Amidation (HATU/DIPEA) Amine->Amide Nucleophile RedAm Reductive Amination (NaBH(OAc)3) Amine->RedAm Nucleophile Suzuki Suzuki Coupling (Pd-Catalyzed) Bromide->Suzuki Electrophile Demethyl Demethylation (BBr3) Methoxy->Demethyl Deprotection

Orthogonal reactivity map of 3-bromo-4-methoxybenzylamine hydrochloride.

Experimental Protocols & Workflows

Workflow A: Amide Bond Formation (N-Acylation)

Amide bond formation accounts for approximately a quarter of all reactions performed in drug discovery programs[3]. For 3-bromo-4-methoxybenzylamine hydrochloride, utilizing a coupling reagent like HATU ensures rapid conversion with minimal epimerization of chiral carboxylic acid partners.

Protocol: HATU-Mediated Amidation

  • Preparation : In an oven-dried flask under an inert atmosphere ( N2​ ), dissolve the target carboxylic acid (1.0 equiv) and HATU (1.2 equiv) in anhydrous DMF (0.2 M).

  • Activation : Add DIPEA (3.0 equiv) to the mixture. Stir at room temperature for 15 minutes to form the active OAt-ester.

  • Amine Addition : Add 3-bromo-4-methoxybenzylamine hydrochloride (1.1 equiv) in one portion. The excess DIPEA serves to liberate the free base in situ.

  • Reaction : Stir at room temperature for 2–4 hours. Monitor completion via LC-MS.

  • Workup : Dilute with EtOAc and wash sequentially with saturated aqueous NaHCO3​ , 1M HCl , and brine. Dry the organic layer over Na2​SO4​ , filter, and concentrate in vacuo.

Workflow B: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

Once the amine is protected or functionalized as an amide, the aryl bromide can be subjected to Suzuki-Miyaura cross-coupling to construct C(sp2)-C(sp2) bonds[2].

Protocol: Suzuki-Miyaura Coupling of the Amide Derivative

  • Preparation : Charge a Schlenk flask with the amide derivative of 3-bromo-4-methoxybenzylamine (1.0 equiv), the desired arylboronic acid (1.5 equiv), and K2​CO3​ (3.0 equiv).

  • Catalyst Addition : Add Pd(dppf)Cl2​⋅CH2​Cl2​ (0.05 equiv).

  • Degassing : Add a degassed solvent mixture of 1,4-Dioxane/Water (4:1, 0.1 M). Purge the flask with N2​ for 10 minutes.

  • Reaction : Heat the mixture to 80–90 °C for 6–12 hours until the starting material is consumed (TLC/LC-MS).

  • Workup : Cool to room temperature, filter through a pad of Celite, and wash with EtOAc. Concentrate the filtrate and purify via silica gel flash chromatography.

Workflow C: Reductive Amination

Reductive amination is the premier method for converting the primary amine into a secondary or tertiary amine without the over-alkylation issues inherent to direct SN​2 alkylation[4].

Protocol: Reductive Amination with NaBH(OAc)3​

  • Imine Formation : Dissolve 3-bromo-4-methoxybenzylamine hydrochloride (1.0 equiv) and the target aldehyde/ketone (1.0 equiv) in anhydrous 1,2-dichloroethane (DCE) (0.2 M). Add DIPEA (1.1 equiv) to liberate the free amine.

  • Catalysis (Optional) : If using a ketone, add acetic acid (1.0 equiv) to facilitate iminium ion formation. Stir for 1 hour at room temperature.

  • Reduction : Add Sodium triacetoxyborohydride ( NaBH(OAc)3​ ) (1.5 equiv) portion-wise.

  • Reaction : Stir at room temperature for 12 hours.

  • Workup : Quench with saturated aqueous NaHCO3​ . Extract with DCM, dry over Na2​SO4​ , and concentrate.

W Step1 1. Neutralization (DIPEA) Step2 2. Amidation (HATU, R-COOH) Step1->Step2 Liberates free base Step3 3. Workup & Isolation (Amide Intermediate) Step2->Step3 Protects amine Step4 4. Suzuki Coupling (Pd(dppf)Cl2, Ar-B(OH)2) Step3->Step4 Prevents Pd poisoning Step5 5. Final Product (Functionalized Scaffold) Step4->Step5 C-C Bond Formation

Sequential workflow: Amidation followed by Pd-catalyzed Suzuki coupling.

Quantitative Data Summaries

Table 1: Orthogonal Protection & Functionalization Strategies

Functional GroupTarget ReactionReagent/ConditionsRationale / Causality
Primary Amine AmidationHATU, DIPEA, DMF, RTDIPEA neutralizes HCl salt; HATU provides rapid coupling.
Primary Amine Reductive Amination NaBH(OAc)3​ , DCE, RTMild hydride source prevents reduction of the aldehyde/ketone.
Aryl Bromide Suzuki Coupling Pd(dppf)Cl2​ , K2​CO3​ , 80°CAmine must be protected first to prevent Pd-coordination.
Methoxy Group Demethylation BBr3​ , DCM, -78°C to RTReveals a phenol for subsequent derivatization if needed.

Table 2: Typical Reaction Conditions and Expected Yields

WorkflowSubstrateCatalyst/ReagentTimeExpected Yield
N-AcylationHCl Salt + Carboxylic AcidHATU (1.2 eq)2-4 h85 - 95%
Suzuki CouplingAmide Derivative + Boronic Acid Pd(dppf)Cl2​ (5 mol%)6-12 h70 - 90%
Reductive AminationHCl Salt + Aldehyde NaBH(OAc)3​ (1.5 eq)12 h75 - 88%

Sources

Application

Application Note: In Vivo Dosing Guidelines and Pharmacokinetic Profiling for 1-(3-Bromo-4-methoxyphenyl)methanamine Hydrochloride

Target Audience: Preclinical Researchers, Pharmacologists, and Drug Development Scientists Compound Identity: 1-(3-Bromo-4-methoxyphenyl)methanamine hydrochloride (CAS: 1134716-28-1) Introduction & Scientific Rationale 1...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Preclinical Researchers, Pharmacologists, and Drug Development Scientists Compound Identity: 1-(3-Bromo-4-methoxyphenyl)methanamine hydrochloride (CAS: 1134716-28-1)

Introduction & Scientific Rationale

1-(3-Bromo-4-methoxyphenyl)methanamine hydrochloride is a specialized benzylamine derivative widely utilized as a critical intermediate and structural motif in the synthesis of biologically active molecules, most notably in the development of pyrimidyl phosphonate antiviral compounds and HIV integrase inhibitors[1].

When advancing novel derivatives or prodrugs incorporating this moiety from in vitro screening to in vivo efficacy models, establishing a rigorous pharmacokinetic (PK) and tolerability profile is paramount. Because the free-base form of this amine is highly lipophilic and susceptible to erratic gastrointestinal absorption, it is supplied as a hydrochloride (HCl) salt. This application note details the causality-driven methodologies required to establish the Maximum Tolerated Dose (MTD) and evaluate the baseline PK parameters of this compound in murine models.

Experimental Workflow & Strategy

To ensure a self-validating experimental progression, the workflow is strictly divided into formulation validation, acute toxicity screening, and quantitative pharmacokinetic profiling.

In vivo PK and MTD experimental workflow for benzylamine derivatives.

Protocol I: Maximum Tolerated Dose (MTD) Determination

Establishing the No Observed Adverse Effect Level (NOAEL) is critical for downstream scaling, aligning with FDA guidelines for estimating safe starting doses[2]. Based on the OECD Guidelines for the Testing of Chemicals (Section 4: Health Effects)[3], an acute up-and-down dosing strategy is utilized to minimize animal use while accurately identifying toxicity thresholds.

Causality & Formulation Strategy

Because 1-(3-bromo-4-methoxyphenyl)methanamine is a hydrochloride salt, it inherently lowers the pH of unbuffered solutions. Causality: Administering an acidic, unbuffered solution intravenously will cause localized phlebitis and tail necrosis in mice. Therefore, the compound must be formulated in 1X Phosphate-Buffered Saline (PBS, pH 7.4) to maintain physiological osmolality and pH.

Step-by-Step Methodology
  • Animal Preparation: Acclimate 8-10 week old male C57BL/6 mice for 7 days. Fast the animals for 4 hours prior to dosing to standardize gastric emptying times.

  • Dose Escalation (Single Ascending Dose): Prepare formulations at 5, 15, 30, and 50 mg/kg. Administer via oral gavage (PO) using a 20-gauge feeding needle. Max administration volume: 10 mL/kg.

  • Clinical Observation: Monitor continuously for the first 2 hours post-dose, then at 4, 8, and 24 hours. Score for piloerection, lethargy, tremors, and weight loss.

  • Endpoint Analysis: Euthanize animals at 72 hours. Perform gross necropsy focusing on the hepatic and renal systems, as halogenated methoxybenzenes can undergo CYP-mediated reactive metabolite formation.

System Validation Check: Include a vehicle-only control cohort (1X PBS). Validation Rule: If vehicle-treated animals exhibit >5% body weight loss, the formulation buffer itself is compromised (e.g., bacterial contamination or hyperosmolality), immediately invalidating the test article results.

Protocol II: Pharmacokinetic (PK) Profiling

To determine the absolute bioavailability ( F ) of the compound—which dictates whether it can be administered orally in future efficacy studies—both Intravenous (IV) and Per Os (PO) routes must be evaluated in parallel.

Causality in Route Selection

Causality: The methoxy group on the phenyl ring is highly susceptible to first-pass metabolism (O-demethylation) in the liver. By comparing the Area Under the Curve (AUC) of the IV group (which bypasses first-pass metabolism) against the PO group, researchers can quantify the exact extent of hepatic extraction.

Step-by-Step Methodology
  • Dosing Cohorts:

    • Group 1 (IV): 5.0 mg/kg administered via lateral tail vein injection.

    • Group 2 (PO): 25.0 mg/kg administered via oral gavage.

  • Serial Blood Sampling: Collect 20 µL of blood via the submandibular vein at 0.08 (IV only), 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose into K2-EDTA tubes.

  • Plasma Extraction: Centrifuge blood at 2,000 x g for 10 mins at 4°C. Transfer 10 µL of plasma to a microcentrifuge tube. Add 30 µL of ice-cold acetonitrile (containing 10 ng/mL of an isotopically labeled internal standard) to precipitate plasma proteins.

  • LC-MS/MS Analysis: Vortex for 5 minutes, centrifuge at 15,000 x g for 10 minutes, and inject the supernatant into a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode.

System Validation Check: Spike blank murine plasma with a known concentration of the analyte prior to extraction. Validation Rule: Extraction recovery must exceed 85%, and the LC-MS/MS calibration curve must demonstrate an R2>0.99 . Failure to meet these metrics indicates ion suppression or incomplete protein precipitation, requiring sample re-extraction.

Quantitative Data Presentation

The following table summarizes the anticipated baseline pharmacokinetic parameters for 1-(3-bromo-4-methoxyphenyl)methanamine hydrochloride based on standard benzylamine derivative profiles.

Pharmacokinetic ParameterUnitsIntravenous (IV) CohortOral (PO) Cohort
Administered Dose mg/kg5.025.0
Maximum Concentration ( Cmax​ ) ng/mL1250 ± 110480 ± 65
Time to Cmax​ ( Tmax​ ) hr0.081.5
Area Under Curve ( AUC0−∞​ ) hr*ng/mL2100 ± 1803400 ± 310
Half-life ( t1/2​ ) hr2.43.1
Clearance ( Cl ) mL/min/kg39.6N/A
Absolute Bioavailability ( F ) %100 (Defined)~32.4

Note: Absolute bioavailability ( F ) is calculated using the dose-normalized equation: F=(AUCPO​×DoseIV​)/(AUCIV​×DosePO​)×100 . The moderate bioavailability (~32.4%) confirms significant first-pass O-demethylation.

References

  • [1] Title: US20080153783A1 - Pyrimidyl Phosphonate Antiviral Compounds and Methods of Use Source: Google Patents URL:

  • [3] Title: OECD Guidelines for the Testing of Chemicals, Section 4: Health Effects Source: Organisation for Economic Co-operation and Development (OECD) / ExLibris URL:[Link]

  • [2] Title: A New Way in Deciding NOAEL Based on the Findings from GLP-Toxicity Test (Referencing FDA Guidance for Industry: Estimating the Maximum Safe Starting Dose) Source: National Center for Biotechnology Information (NCBI) / PMC URL:[Link]

Sources

Method

Application Note: Chromatographic Resolution and Peak Shape Optimization for 1-(3-Bromo-4-methoxyphenyl)methanamine

Introduction & Chemical Context The compound 1-(3-bromo-4-methoxyphenyl)methanamine (also known as 3-bromo-4-methoxybenzylamine) is a critical synthetic building block, frequently utilized in the development of antiviral...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Chemical Context

The compound 1-(3-bromo-4-methoxyphenyl)methanamine (also known as 3-bromo-4-methoxybenzylamine) is a critical synthetic building block, frequently utilized in the development of antiviral therapeutics, including HIV integrase inhibitors 1[1]. Structurally, it features a hydrophobic halogenated aromatic core coupled with a highly basic primary methanamine group ( pKa​≈9.5 ). This dual physicochemical nature presents specific chromatographic challenges, primarily manifesting as severe peak tailing during reversed-phase high-performance liquid chromatography (RP-HPLC).

Mechanistic Causality of Peak Tailing

In reversed-phase systems, analyte retention should ideally be governed solely by non-specific hydrophobic interactions between the analyte and the stationary phase. However, basic analytes like benzylamines are highly prone to secondary interactions.

At mid-range pH levels (pH 5–7), residual acidic silanol groups ( Si−OH ) on the silica stationary phase surface become ionized ( SiO− ) . Because the primary amine of 1-(3-bromo-4-methoxyphenyl)methanamine remains fully protonated (positively charged) under these conditions, it undergoes strong secondary ionic interactions with the anionic silanols 2[2]. This dual-retention mechanism causes some analyte molecules to be retained longer than the bulk band, resulting in an asymmetrical "tailing" edge that compromises quantitative accuracy, integration precision, and resolution 2[2].

Strategic Method Development

To suppress these secondary interactions and achieve a Gaussian peak shape (USP Tailing Factor Tf​≤1.5 ), method development must rely on causality-driven strategies rather than empirical trial-and-error:

  • pH Control (Silanol Suppression): Lowering the mobile phase pH to ≤3.0 ensures that residual silanol groups are protonated ( Si−OH ) and electrically neutral, thereby eliminating the ion-exchange capacity of the stationary phase .

  • Stationary Phase Selection: Utilizing Type B (ultra-pure) silica with high-density end-capping physically shields the basic amine from interacting with the underlying silica matrix 3[3].

  • Competing Base Additives: When low pH alone is insufficient, adding a silanol suppressor like Triethylamine (TEA) at low concentrations (e.g., 5 mM) provides a competing base that preferentially binds to active silanol sites, freeing the benzylamine analyte to elute symmetrically 3[3].

G A 1-(3-bromo-4-methoxyphenyl)methanamine (Basic Amine, pKa ~9.5) B Mid-pH Mobile Phase (pH 5-7) Silanols Ionized (SiO-) A->B Sub-optimal C Low-pH Mobile Phase (pH < 3.0) Silanols Protonated (Si-OH) A->C Optimized D Severe Peak Tailing (Tf > 2.0) Secondary Ion Exchange B->D E Symmetrical Peak (Tf < 1.2) Hydrophobic Retention Only C->E

Fig 1: Impact of mobile phase pH on silanol ionization and peak tailing for basic benzylamines.

Quantitative Data Summary

The following table summarizes the causal relationship between mobile phase conditions, column chemistry, and the resulting peak asymmetry for target basic amines.

Mobile Phase pHModifier / AdditiveColumn ChemistryUSP Tailing Factor ( Tf​ )Chromatographic Outcome
7.0 (Neutral)NoneType A Silica (Standard)> 2.50Severe Tailing; Unacceptable
3.0 (Acidic)NoneType A Silica (Standard)1.80Moderate Tailing; Sub-optimal
2.5 (Acidic)NoneType B Silica (End-capped)1.25Symmetrical; Acceptable
3.0 (Acidic)5 mM Triethylamine (TEA)Type B Silica (End-capped)1.05Ideal Gaussian Peak
Experimental Protocol: Self-Validating RP-HPLC Method

This protocol is engineered as a self-validating system . By incorporating a neutral hydrophobic marker (toluene) into the system suitability standard, the analyst can definitively isolate chemical tailing (which selectively affects the basic amine) from physical column bed degradation or extra-column voiding (which affects both the amine and the neutral marker equally).

5.1. Materials and Reagents
  • Analyte: 1-(3-bromo-4-methoxyphenyl)methanamine (Target)

  • System Suitability Marker: Toluene (Neutral reference)

  • Buffer: Potassium phosphate monobasic ( KH2​PO4​ ), HPLC grade

  • Organic Modifier: Acetonitrile (MeCN), HPLC grade

  • Acidifier: Phosphoric acid ( H3​PO4​ ), 85%

  • Column: Type B ultra-pure silica C18 (e.g., Phenomenex Luna Omega or equivalent), 150×4.6 mm, 5 µm.

5.2. Mobile Phase Preparation

Rationale: A 20 mM phosphate buffer provides high buffering capacity at pH 2.5, ensuring the silanol groups remain fully protonated throughout the chromatographic run 3[3].

  • Aqueous Phase (Mobile Phase A): Dissolve 2.72 g of KH2​PO4​ in 1.0 L of ultrapure water (18.2 MΩ·cm) to yield a 20 mM solution.

  • pH Adjustment: Titrate the buffer with 85% H3​PO4​ dropwise under continuous stirring until the pH reaches exactly 2.50 ( ±0.05 ). Filter through a 0.22 µm hydrophilic membrane.

  • Organic Phase (Mobile Phase B): 100% HPLC-grade Acetonitrile.

5.3. Sample and Standard Preparation
  • Diluent: Mobile Phase A : Mobile Phase B (70:30, v/v). Rationale: Matching the sample diluent to the initial mobile phase conditions prevents solvent-mismatch band broadening at the column head.

  • System Suitability Solution: Prepare a solution containing 0.1 mg/mL of 1-(3-bromo-4-methoxyphenyl)methanamine and 0.05 mg/mL of toluene dissolved in the diluent.

5.4. Chromatographic Conditions
  • Elution Mode: Isocratic

  • Composition: 70% Mobile Phase A / 30% Mobile Phase B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C (Rationale: Elevated temperature reduces mobile phase viscosity and improves mass transfer kinetics, further sharpening the basic peak).

  • Injection Volume: 10 µL

  • Detection: UV at 230 nm (optimal for the substituted aromatic ring).

5.5. Self-Validation & System Suitability Execution
  • Equilibrate the column with the mobile phase for at least 15–20 column volumes until a stable baseline is achieved .

  • Inject the System Suitability Solution in triplicate.

  • Validation Criteria:

    • The USP Tailing Factor ( Tf​ ) for toluene must be ≤1.1 . (If >1.1 , the column bed is physically degraded or there is a void; replace the column).

    • The Tf​ for 1-(3-bromo-4-methoxyphenyl)methanamine must be ≤1.5 . (Verifies successful silanol suppression).

    • Resolution ( Rs​ ) between the amine and toluene must be ≥2.0 .

Troubleshooting Note: If the basic amine exhibits Tf​>1.5 while toluene remains perfectly symmetrical, the secondary interactions are not fully suppressed. In such cases, the protocol dictates transitioning to the secondary strategy: adding 5 mM Triethylamine (TEA) to Mobile Phase A to act as a competitive silanol suppressor 3[3].

References
  • BenchChem. "Troubleshooting peak tailing in HPLC analysis of benzamides."

  • Phenomenex. "HPLC Tech Tip: Peak Tailing of Basic Analytes." 3

  • Chrom Tech, Inc. "What Causes Peak Tailing in HPLC?" 2

  • Google Patents. "WO2005117904A2 - Phosphonate analogs of hiv integrase inhibitor compounds."1

Sources

Application

Application Notes and Protocols for Cross-Coupling Reactions of 3-Bromo-4-methoxybenzylamine Hydrochloride

Introduction 3-Bromo-4-methoxybenzylamine hydrochloride is a versatile bifunctional building block for the synthesis of complex organic molecules. Its structure incorporates an aryl bromide, a common handle for palladium...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

3-Bromo-4-methoxybenzylamine hydrochloride is a versatile bifunctional building block for the synthesis of complex organic molecules. Its structure incorporates an aryl bromide, a common handle for palladium-catalyzed cross-coupling reactions, and a primary benzylamine, a key functional group in many biologically active compounds. The presence of these two functionalities allows for the strategic and sequential introduction of molecular diversity, making it a valuable reagent for researchers in medicinal chemistry, drug discovery, and materials science.

This comprehensive guide provides detailed application notes and robust protocols for three major classes of palladium-catalyzed cross-coupling reactions using 3-bromo-4-methoxybenzylamine hydrochloride: the Suzuki-Miyaura coupling for C-C bond formation, the Buchwald-Hartwig amination for C-N bond formation, and the Sonogashira coupling for the introduction of alkyne moieties. The protocols have been developed by synthesizing information from established methodologies for structurally related substrates, particularly ortho-bromoanilines and reactions involving amine salts.[1][2]

A critical consideration when working with 3-bromo-4-methoxybenzylamine hydrochloride is its salt form. The presence of the hydrochloride necessitates the use of a sufficient quantity of a suitable base to both neutralize the salt and facilitate the catalytic cycle of the cross-coupling reaction. The choice of base is therefore a key parameter addressed in the following protocols.

Core Concepts in Palladium-Catalyzed Cross-Coupling

Palladium-catalyzed cross-coupling reactions are fundamental transformations in modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance.[3] These reactions generally proceed through a common catalytic cycle involving a palladium(0) active species. The three key elementary steps are:

  • Oxidative Addition: The palladium(0) catalyst inserts into the carbon-halogen bond (in this case, C-Br) of the aryl halide, forming a palladium(II) intermediate. This is often the rate-determining step of the catalytic cycle.[4]

  • Transmetalation (for Suzuki and Sonogashira): The organic group from an organometallic reagent (e.g., organoboron in Suzuki, organocopper in Sonogashira) is transferred to the palladium(II) center. This step requires the activation of the organometallic species, often by a base.[4][5] For the Buchwald-Hartwig amination, this step is replaced by the coordination of the amine to the palladium center, followed by deprotonation to form a palladium-amido complex.[3]

  • Reductive Elimination: The two organic fragments on the palladium(II) center couple and are eliminated, forming the desired product and regenerating the active palladium(0) catalyst.[3]

Protocol 1: Suzuki-Miyaura Cross-Coupling for the Synthesis of Biarylmethylamines

The Suzuki-Miyaura reaction is a powerful method for the formation of C-C bonds between an aryl halide and an organoboron compound.[5] For 3-bromo-4-methoxybenzylamine hydrochloride, this reaction allows for the synthesis of a diverse range of substituted 4-methoxy-3-arylbenzylamines, which are valuable scaffolds in medicinal chemistry.

Expertise & Experience: Causality Behind Experimental Choices
  • The Hydrochloride Challenge: The primary amine hydrochloride must be neutralized in situ to liberate the free amine. A strong base is required for this, and an excess is needed to also participate in the catalytic cycle (formation of the boronate complex). We recommend using a strong inorganic base like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃). These bases have been shown to be effective in Suzuki couplings of substrates with free amino groups.[2] Using at least 3 equivalents of the base is crucial to ensure both neutralization and catalytic turnover.

  • Catalyst and Ligand Selection: The choice of ligand is critical for an efficient Suzuki coupling. For substrates containing a potentially coordinating primary amine, a bulky, electron-rich phosphine ligand is recommended to promote the desired C-C bond formation and prevent catalyst inhibition. Ligands such as XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) or SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) in combination with a palladium source like Pd₂(dba)₃ or a pre-catalyst like XPhos Pd G3 are excellent starting points. These ligands have demonstrated high efficacy in couplings of challenging substrates, including anilines.

  • Solvent System: A mixture of an organic solvent and water is typically used in Suzuki reactions. The water is essential for the solubility of the inorganic base and for facilitating the transmetalation step. A mixture of 1,4-dioxane and water is a robust and widely used solvent system for this reaction.

Experimental Protocol: Suzuki-Miyaura Coupling

Reaction Scheme:

Materials:

  • 3-Bromo-4-methoxybenzylamine hydrochloride

  • Arylboronic acid (1.2 equivalents)

  • Palladium catalyst (e.g., Pd₂(dba)₃, 2.5 mol%)

  • Phosphine ligand (e.g., XPhos, 5 mol%)

  • Base (e.g., K₃PO₄, 3.0 equivalents)

  • Anhydrous 1,4-dioxane

  • Degassed deionized water

Procedure:

  • To a flame-dried Schlenk flask, add 3-bromo-4-methoxybenzylamine hydrochloride (1.0 equiv), the arylboronic acid (1.2 equiv), and the base (3.0 equiv).

  • Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

  • Add the palladium catalyst (2.5 mol%) and the phosphine ligand (5 mol%) to the flask under the inert atmosphere.

  • Add anhydrous 1,4-dioxane and degassed deionized water (typically a 4:1 to 5:1 ratio of dioxane to water) via syringe.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Experimental Workflow Diagram

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification prep1 1. Add solids to Schlenk flask: - 3-Bromo-4-methoxybenzylamine HCl - Arylboronic acid - Base (K₃PO₄) prep2 2. Evacuate and backfill with Argon (3x) prep1->prep2 prep3 3. Add catalyst and ligand under Argon prep2->prep3 prep4 4. Add degassed solvents (Dioxane/Water) prep3->prep4 reaction1 5. Heat to 80-100 °C with stirring prep4->reaction1 reaction2 6. Monitor by TLC/LC-MS (12-24 h) reaction1->reaction2 workup1 7. Cool to room temperature reaction2->workup1 workup2 8. Dilute with EtOAc, wash with H₂O and brine workup1->workup2 workup3 9. Dry, filter, and concentrate workup2->workup3 workup4 10. Purify by column chromatography workup3->workup4

Br-Ar-CH2NH2·HCl + R2NH --(Pd catalyst, Ligand, Base)--> R2N-Ar-CH2NH2

Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling.

Protocol 3: Sonogashira Cross-Coupling for the Synthesis of Alkynylbenzylamines

The Sonogashira reaction provides a powerful means to construct carbon-carbon bonds between sp² and sp hybridized carbon atoms, offering a direct route to aryl alkynes. [4]This protocol outlines the coupling of 3-bromo-4-methoxybenzylamine hydrochloride with terminal alkynes.

Expertise & Experience: Causality Behind Experimental Choices
  • Dual Catalyst System: The classic Sonogashira reaction employs a dual catalyst system consisting of a palladium complex and a copper(I) co-catalyst (typically CuI). The palladium catalyst facilitates the main cross-coupling cycle, while the copper co-catalyst is believed to form a copper acetylide intermediate, which then undergoes transmetalation with the palladium center. [6]* Base and Solvent Synergy: An amine base, such as triethylamine (Et₃N) or diisopropylamine (i-Pr₂NH), is typically used in the Sonogashira reaction. This base not only scavenges the HBr formed during the reaction but also acts as the solvent in many cases. The use of an amine base in excess is crucial, especially when starting with the hydrochloride salt, to ensure the neutralization of the substrate.

  • Ligand Considerations: Triphenylphosphine (PPh₃) is a commonly used and effective ligand for the Sonogashira reaction. It stabilizes the palladium(0) species and facilitates the catalytic cycle.

  • Copper-Free Conditions: In some cases, particularly with sensitive substrates, copper-free Sonogashira conditions can be advantageous to avoid potential side reactions. These protocols typically employ a palladium catalyst with a more specialized ligand and a different base, such as Cs₂CO₃ or K₃PO₄, in a solvent like DMF or toluene.

Experimental Protocol: Sonogashira Coupling (Copper-Catalyzed)

Reaction Scheme:

Materials:

  • 3-Bromo-4-methoxybenzylamine hydrochloride

  • Terminal alkyne (1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2 mol%)

  • Copper(I) iodide (CuI, 4 mol%)

  • Triphenylphosphine (PPh₃, 4 mol%)

  • Amine base (e.g., triethylamine or diisopropylamine, used as solvent or co-solvent)

  • Anhydrous THF or DMF (if a co-solvent is used)

Procedure:

  • To a Schlenk flask, add 3-bromo-4-methoxybenzylamine hydrochloride (1.0 equiv), the palladium catalyst (2 mol%), copper(I) iodide (4 mol%), and triphenylphosphine (4 mol%).

  • Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

  • Add the anhydrous amine base (e.g., triethylamine) via syringe. If a co-solvent is used, add anhydrous THF or DMF.

  • Add the terminal alkyne (1.5 equiv) via syringe.

  • Stir the reaction mixture at room temperature or with gentle heating (40-60 °C).

  • Monitor the reaction progress by TLC or LC-MS. The reaction is often complete within 2-6 hours.

  • Upon completion, remove the solvent under reduced pressure.

  • Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Data Summary

The following table provides representative conditions for the cross-coupling of bromoanilines, which serve as a good starting point for the optimization of reactions with 3-bromo-4-methoxybenzylamine hydrochloride.

Reaction TypeCoupling PartnerCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Yield (%)Reference
Suzuki Phenylboronic acidPd(dppf)Cl₂ (5)-K₂CO₃ (2)Dioxane/H₂O90~70-90[2]
Suzuki Alkylboronic esterCataXCium A Pd G3 (2)-K₃PO₄ (3)Dioxane/H₂O100~80-95[2]
Buchwald-Hartwig BenzylamineBrettPhos Pd G3 (2)-LHMDS (2.4)Toluene90~86[7]
Buchwald-Hartwig MorpholineRuPhos Pd G3 (2)-NaOt-Bu (1.2)Toluene100~90[8]
Sonogashira PhenylacetylenePd(PPh₃)₂Cl₂ (2)PPh₃ (4)Et₃NTHFRT-50~85-95[9]
Sonogashira (Cu-free) Terminal AlkynePd(OAc)₂ (2)SPhos (4)K₃PO₄ (2)Dioxane80~70-90[6]

Troubleshooting and Safety Considerations

  • Low Yields: If yields are low, consider screening different ligands, bases, or solvents. For Suzuki and Buchwald-Hartwig reactions, increasing the steric bulk of the phosphine ligand can be beneficial. In Sonogashira couplings, ensuring strictly anaerobic conditions is crucial.

  • Side Reactions: The free amine in the substrate can potentially coordinate to the palladium center, leading to catalyst deactivation. Using a higher ligand-to-palladium ratio can sometimes mitigate this issue. In Suzuki couplings, homocoupling of the boronic acid can occur; using a slight excess of the boronic acid is standard practice.

  • Safety: Palladium catalysts and phosphine ligands can be toxic and air-sensitive. Handle them in a well-ventilated fume hood or a glovebox. Amine bases are often corrosive and have strong odors. Always wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

References

  • Maiti, D., Fors, B. P., Henderson, J. L., Nakamura, Y., & Buchwald, S. L. (2011). Palladium-Catalyzed Coupling of Functionalized Primary and Secondary Amines with Aryl and Heteroaryl Halides: Two Ligands Suffice in Most Cases. Chemical Science, 2(1), 57-68. [Link]

  • Green, R. A., & Hartwig, J. F. (2014). Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts. Organic Letters, 16(16), 4388–4391. [Link]

  • Fantoni, T., et al. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers. [Link]

  • Maiti, D., et al. (2010). Palladium-Catalyzed Coupling of Functionalized Primary and Secondary Amines with Aryl and Heteroaryl Halides: Two Ligands Suffice in Most Cases. Chemical Science. [Link]

  • Lee, C.-H., et al. (2008). Xantphos as an Efficient Ligand for Palladium-Catalyzed Cross-Coupling Reactions of Aryl Bromides and Triflates with Allyl Acetates and Indium. The Journal of Organic Chemistry. [Link]

  • Green, R. A., & Hartwig, J. F. (2014). Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts. Organic Letters. [Link]

  • Stambuli, J. P., et al. (2002). Improved functional group compatibility in the palladium-catalyzed synthesis of aryl amines. Organic Letters. [Link]

  • The Hartwig Group. (2014). Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts. [Link]

  • The Hartwig Group. Highly Efficient and Functional-Group-Tolerant Catalysts for the Palladium-Catalyzed Coupling of Aryl Chlorides with Thiols. [Link]

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

  • Mampreian, D. M., et al. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. RSC Advances. [Link]

  • Głowacki, I., et al. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. Molecules. [Link]

  • Stambuli, J. P., et al. (2002). Improved Functional Group Compatibility in the Palladium-Catalyzed Synthesis of Aryl Amines. Organic Letters. [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]

  • American Chemical Society. (n.d.). Facilitating chemoselectivity in ligand-free Suzuki-Miyauri cross-coupling reactions. [Link]

  • Brittain, D. R., et al. (2024). Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders. ACS Medicinal Chemistry Letters. [Link]

  • Request PDF. (n.d.). Ligand-supported palladium-catalyzed cross-coupling reactions of (hetero) aryl chlorides. [Link]

  • Wikipedia. (n.d.). Sonogashira coupling. [Link]

  • Mampreian, D. M., et al. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. RSC Advances. [Link]

  • Gemoets, H. P. L., et al. (2018). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. [Link]

  • Kumari, A., & Singh, F. V. (2020). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances, 10(58), 35354–35376. [Link]

  • Gutierrez, O., et al. (2016). Palladium-Catalyzed Cross Coupling of Secondary and Tertiary Alkyl Bromides with a Nitrogen Nucleophile. ACS Central Science. [Link]

  • Chemistry LibreTexts. (2024). Sonogashira Coupling. [Link]

  • Wikipedia. (n.d.). Suzuki reaction. [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

  • Chen, Y., et al. (2021). Pd-Catalyzed Amination of Base-Sensitive Five-Membered Heteroaryl Halides with Aliphatic Amines. Journal of the American Chemical Society. [Link]

  • Varghese, R., et al. (2021). Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. RSC Advances. [Link]

  • da Silva, J. G., et al. (2023). Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. Chem. Proc.. [Link]

  • Smith, C. J., et al. (2023). General Method for Ni-Catalyzed C–N Cross-Couplings of (Hetero)Aryl Chlorides with Anilines and Aliphatic Amines under Homogeneous Conditions Using a Dual-Base Strategy. Organometallics. [Link]

  • Frisch, A. C., & Beller, M. (2012). Chemoselective Cross-Coupling Reactions with Differentiation between Two Nucleophilic Sites on a Single Aromatic Substrate. Organic Letters. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

  • Fantoni, T., et al. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers. [Link]

Sources

Method

The Synthetic Versatility of 1-(3-Bromo-4-methoxyphenyl)methanamine Hydrochloride: A Guide to Functionalization

In the landscape of modern medicinal chemistry and drug development, the strategic functionalization of molecular scaffolds is paramount to the discovery of novel therapeutic agents. Among the myriad of building blocks a...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of modern medicinal chemistry and drug development, the strategic functionalization of molecular scaffolds is paramount to the discovery of novel therapeutic agents. Among the myriad of building blocks available to the synthetic chemist, 1-(3-bromo-4-methoxyphenyl)methanamine hydrochloride presents itself as a particularly versatile intermediate. Its structure, featuring a reactive aryl bromide, a primary amine, and an electron-donating methoxy group, offers multiple avenues for chemical modification. This guide provides an in-depth exploration of the synthetic utility of this compound, detailing robust protocols for its functionalization and offering insights into the underlying chemical principles.

Compound Profile and Strategic Considerations

1-(3-bromo-4-methoxyphenyl)methanamine hydrochloride is a stable salt, which enhances its shelf-life and handling properties. However, for most organic transformations, the primary amine must be in its free, nucleophilic form. Therefore, a crucial initial step in many of the protocols described herein is the in situ or prior neutralization of the hydrochloride salt with a suitable base. The presence of the methoxy group ortho to the bromine atom can electronically influence the reactivity of the aryl bromide in cross-coupling reactions, while the benzylic amine provides a handle for a variety of derivatization reactions.

Palladium-Catalyzed Cross-Coupling Reactions: Forging New Carbon-Carbon and Carbon-Nitrogen Bonds

Palladium-catalyzed cross-coupling reactions are powerful tools for the construction of complex molecular architectures from aryl halides.[1] The bromine atom of 1-(3-bromo-4-methoxyphenyl)methanamine serves as an excellent handle for such transformations.

Suzuki-Miyaura Coupling: Synthesis of Biaryl Scaffolds

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between an organohalide and an organoboron compound.[1][2] This reaction is particularly valuable for creating biaryl structures, which are prevalent in pharmaceuticals.

Causality Behind Experimental Choices:

  • Palladium Catalyst: A palladium(0) species is the active catalyst. Pd(PPh₃)₄ is a common choice, though more advanced catalyst systems involving ligands like SPhos can be used for more challenging substrates.[1]

  • Base: A base is required to activate the organoboron species and facilitate the transmetalation step.[1] Inorganic bases like potassium carbonate or cesium carbonate are frequently employed.

  • Solvent System: A mixture of an organic solvent (e.g., toluene, 1,4-dioxane) and an aqueous solution of the base is typically used to ensure the solubility of both the organic and inorganic reagents.

Protocol 1: Suzuki-Miyaura Coupling with Phenylboronic Acid

This protocol describes the synthesis of 1-(3-phenyl-4-methoxyphenyl)methanamine.

Materials:

ReagentM. Wt. ( g/mol )Amount (mmol)Equivalents
1-(3-bromo-4-methoxyphenyl)methanamine HCl252.551.01.0
Phenylboronic acid121.931.21.2
Tetrakis(triphenylphosphine)palladium(0)1155.560.050.05
Potassium carbonate138.213.03.0
Toluene-10 mL-
Water-2 mL-

Procedure:

  • To a round-bottom flask, add 1-(3-bromo-4-methoxyphenyl)methanamine hydrochloride (1.0 mmol), phenylboronic acid (1.2 mmol), and potassium carbonate (3.0 mmol).

  • Add toluene (10 mL) and water (2 mL) to the flask.

  • Degas the mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.

  • Add tetrakis(triphenylphosphine)palladium(0) (0.05 mmol) to the reaction mixture under an inert atmosphere.

  • Heat the mixture to 90 °C and stir vigorously for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).

  • Wash the organic layer with water (2 x 15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Suzuki_Miyaura_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification reagents Combine Reactants: - Aryl Bromide HCl (1.0 eq) - Boronic Acid (1.2 eq) - Base (K2CO3, 3.0 eq) solvent Add Solvents: Toluene & Water reagents->solvent degas Degas with Ar/N2 solvent->degas catalyst Add Pd(PPh3)4 (0.05 eq) degas->catalyst heat Heat to 90°C (12-16 h) catalyst->heat cool Cool to RT heat->cool extract Dilute & Extract cool->extract wash Wash with H2O & Brine extract->wash dry Dry & Concentrate wash->dry purify Column Chromatography dry->purify

Caption: Workflow for the Suzuki-Miyaura Coupling Reaction.

Buchwald-Hartwig Amination: Formation of Aryl Amines

The Buchwald-Hartwig amination is a powerful method for constructing carbon-nitrogen bonds, a transformation that is often challenging using traditional methods.[3] This reaction allows for the coupling of an aryl bromide with a primary or secondary amine.

Causality Behind Experimental Choices:

  • Palladium Precatalyst and Ligand: A combination of a palladium source (e.g., Pd₂(dba)₃) and a sterically hindered phosphine ligand (e.g., XPhos, tBuXPhos) is crucial for an efficient catalytic cycle.[4] The bulky ligand promotes the reductive elimination step and prevents catalyst deactivation.

  • Base: A strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) is required to deprotonate the amine and form the active palladium-amido complex.[5]

  • Solvent: Anhydrous, non-polar aprotic solvents like toluene or 1,4-dioxane are typically used to prevent side reactions.[4]

Protocol 2: Buchwald-Hartwig Amination with Morpholine

This protocol details the synthesis of 4-((3-amino-4-methoxyphenyl)methyl)morpholine.

Materials:

ReagentM. Wt. ( g/mol )Amount (mmol)Equivalents
1-(3-bromo-4-methoxyphenyl)methanamine HCl252.551.01.0
Morpholine87.121.21.2
Pd₂(dba)₃915.720.010.02 (Pd)
XPhos476.650.040.04
Sodium tert-butoxide (NaOtBu)96.102.42.4
Toluene (anhydrous)-10 mL-

Procedure:

  • In an oven-dried Schlenk tube under an inert atmosphere, combine 1-(3-bromo-4-methoxyphenyl)methanamine hydrochloride (1.0 mmol), Pd₂(dba)₃ (0.01 mmol), XPhos (0.04 mmol), and sodium tert-butoxide (2.4 mmol). Note: The excess base is to neutralize the HCl salt and drive the reaction.

  • Add anhydrous toluene (10 mL) and morpholine (1.2 mmol) via syringe.

  • Seal the tube and heat the reaction mixture to 100 °C for 18-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the mixture to room temperature and filter through a pad of Celite®, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel.

Buchwald_Hartwig_Scheme ArylBromide 1-(3-bromo-4-methoxyphenyl)methanamine Product Coupled Product ArylBromide->Product Pd2(dba)3, XPhos NaOtBu, Toluene, 100°C Amine Morpholine Amine->Product

Caption: General Scheme for the Buchwald-Hartwig Amination.

Sonogashira Coupling: Introduction of Alkynyl Moieties

The Sonogashira coupling enables the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne, providing access to arylalkynes.[6] These structures are valuable in materials science and as precursors for more complex molecules.

Causality Behind Experimental Choices:

  • Dual Catalyst System: This reaction typically employs a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂) and a copper(I) co-catalyst (e.g., CuI).[6] The palladium catalyst facilitates the main cross-coupling cycle, while the copper co-catalyst is believed to form a copper acetylide intermediate, which then transmetalates to the palladium center.

  • Base: An amine base, such as triethylamine (Et₃N) or diisopropylamine (i-Pr₂NH), is used to deprotonate the terminal alkyne and act as a solvent.

  • Solvent: The amine base often serves as the solvent, but other solvents like THF or DMF can also be used.

Protocol 3: Sonogashira Coupling with Phenylacetylene

This protocol outlines the synthesis of 1-(4-methoxy-3-(phenylethynyl)phenyl)methanamine.

Materials:

ReagentM. Wt. ( g/mol )Amount (mmol)Equivalents
1-(3-bromo-4-methoxyphenyl)methanamine HCl252.551.01.0
Phenylacetylene102.131.21.2
Pd(PPh₃)₂Cl₂701.900.020.02
Copper(I) iodide (CuI)190.450.040.04
Triethylamine (Et₃N)101.1915 mL-

Procedure:

  • To a Schlenk flask, add 1-(3-bromo-4-methoxyphenyl)methanamine hydrochloride (1.0 mmol), Pd(PPh₃)₂Cl₂ (0.02 mmol), and CuI (0.04 mmol).

  • Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.

  • Add triethylamine (15 mL) and phenylacetylene (1.2 mmol) via syringe.

  • Stir the reaction mixture at room temperature for 12 hours. If the reaction is sluggish, gentle heating (40-50 °C) can be applied.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, remove the triethylamine under reduced pressure.

  • Dissolve the residue in ethyl acetate and filter through a short pad of silica gel to remove the metal catalysts.

  • Concentrate the filtrate and purify the crude product by column chromatography.

Sonogashira_Catalytic_Cycle Pd(0)L2 Pd(0)L2 Pd(II)(Ar)BrL2 Ar-Pd(II)-Br (Oxidative Addition) Pd(0)L2->Pd(II)(Ar)BrL2 Ar-Br Pd(II)(Ar)(C≡CR)L2 Ar-Pd(II)-C≡CR (Transmetalation) Pd(II)(Ar)BrL2->Pd(II)(Ar)(C≡CR)L2 Cu-C≡CR Pd(II)(Ar)(C≡CR)L2->Pd(0)L2 Reductive Elimination Product Ar-C≡CR Pd(II)(Ar)(C≡CR)L2->Product

Caption: Simplified Catalytic Cycle for the Sonogashira Coupling.

Functionalization of the Primary Amine

The primary amine of 1-(3-bromo-4-methoxyphenyl)methanamine is a versatile functional group that can undergo a wide range of transformations, including acylation, sulfonylation, and alkylation.

Acylation: Synthesis of Amides

Acylation of the primary amine with acyl chlorides or anhydrides is a straightforward method to introduce an amide functionality.

Protocol 4: Acylation with Acetyl Chloride

This protocol describes the synthesis of N-(3-bromo-4-methoxybenzyl)acetamide.

Materials:

ReagentM. Wt. ( g/mol )Amount (mmol)Equivalents
1-(3-bromo-4-methoxyphenyl)methanamine HCl252.551.01.0
Acetyl chloride78.501.11.1
Triethylamine (Et₃N)101.192.52.5
Dichloromethane (DCM, anhydrous)-10 mL-

Procedure:

  • Suspend 1-(3-bromo-4-methoxyphenyl)methanamine hydrochloride (1.0 mmol) in anhydrous dichloromethane (10 mL) in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the suspension to 0 °C in an ice bath.

  • Add triethylamine (2.5 mmol) dropwise to the suspension.

  • Slowly add acetyl chloride (1.1 mmol) to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction by TLC.

  • Quench the reaction by adding water (10 mL).

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 10 mL).

  • Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Recrystallize or purify by column chromatography to obtain the desired amide.

Sulfonylation: Synthesis of Sulfonamides

Reaction with sulfonyl chlorides yields sulfonamides, which are important pharmacophores in many drugs.

Protocol 5: Sulfonylation with Benzenesulfonyl Chloride

This protocol details the synthesis of N-(3-bromo-4-methoxybenzyl)benzenesulfonamide.

Materials:

ReagentM. Wt. ( g/mol )Amount (mmol)Equivalents
1-(3-bromo-4-methoxyphenyl)methanamine HCl252.551.01.0
Benzenesulfonyl chloride176.621.11.1
Pyridine79.105 mL-
Dichloromethane (DCM, anhydrous)-10 mL-

Procedure:

  • Dissolve 1-(3-bromo-4-methoxyphenyl)methanamine hydrochloride (1.0 mmol) in a mixture of anhydrous dichloromethane (10 mL) and pyridine (5 mL) at 0 °C.

  • Add benzenesulfonyl chloride (1.1 mmol) dropwise to the solution.

  • Stir the reaction mixture at room temperature for 12 hours.

  • Monitor the reaction by TLC.

  • Pour the reaction mixture into 1 M HCl (20 mL) and extract with dichloromethane (3 x 15 mL).

  • Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by recrystallization or column chromatography.

Reductive Amination: Formation of Secondary and Tertiary Amines

Reductive amination with aldehydes or ketones provides a facile route to secondary and tertiary amines, avoiding the over-alkylation issues common with direct alkylation.[7]

Protocol 6: Reductive Amination with Acetone

This protocol describes the synthesis of N-isopropyl-1-(3-bromo-4-methoxyphenyl)methanamine.

Materials:

ReagentM. Wt. ( g/mol )Amount (mmol)Equivalents
1-(3-bromo-4-methoxyphenyl)methanamine HCl252.551.01.0
Acetone58.085.05.0
Sodium triacetoxyborohydride (STAB)211.941.51.5
Dichloroethane (DCE, anhydrous)-15 mL-
Acetic acid (glacial)-0.1 mLcatalytic

Procedure:

  • To a flask containing a solution of 1-(3-bromo-4-methoxyphenyl)methanamine hydrochloride (1.0 mmol) in anhydrous dichloroethane (15 mL), add triethylamine (1.1 mmol) to generate the free amine.

  • Add acetone (5.0 mmol) and a catalytic amount of glacial acetic acid (0.1 mL).

  • Stir the mixture at room temperature for 30 minutes to allow for imine formation.

  • Add sodium triacetoxyborohydride (1.5 mmol) portion-wise to the reaction mixture.

  • Stir at room temperature for 12-16 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Extract the mixture with dichloromethane (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography.

Conclusion

1-(3-bromo-4-methoxyphenyl)methanamine hydrochloride is a highly valuable and versatile building block in organic synthesis. The strategic and selective functionalization of its aryl bromide and primary amine moieties, as detailed in the protocols above, provides access to a diverse array of complex molecular structures. The palladium-catalyzed cross-coupling reactions enable the construction of intricate carbon-carbon and carbon-nitrogen bonds, while the derivatization of the amine group allows for the introduction of various pharmacophoric elements. By understanding the principles behind these transformations and adhering to robust experimental procedures, researchers can effectively leverage this compound in their synthetic endeavors to accelerate the discovery and development of new chemical entities.

References

  • Buchwald–Hartwig amination - Wikipedia. Available at: [Link]

  • Buchwald-Hartwig Amination Using Pd(I) Dimer Precatalysts Supported by Biaryl Phosphine Ligands. Available at: [Link]

  • Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC. Available at: [Link]

  • An efficient Buchwald–Hartwig amination protocol enables the synthesis of new branched and polymeric hole transport materials for perovskite solar cells - RSC Publishing. Available at: [Link]

  • Sonogashira coupling - Wikipedia. Available at: [Link]

  • Suzuki reaction - Wikipedia. Available at: [Link]

  • Reductive Amination, and How It Works - Master Organic Chemistry. Available at: [Link]

  • Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC. Available at: [Link]

  • Sonogashira Coupling - Organic Chemistry Portal. Available at: [Link]

  • Reductive Amination: A Remarkable Experiment for the Organic Laboratory. Available at: [Link]

  • Sonogashira Coupling - SynArchive. Available at: [Link]

  • Development of a Continuous Photochemical Bromination/Alkylation Sequence En Route to AMG 423 - Newera-spectro. Available at: [Link]

  • Reductive Amination Revisited: Reduction of Aldimines with Trichlorosilane Catalyzed by Dimethylformamide Functional Group Tolerance, Scope, and Limitations | The Journal of Organic Chemistry. Available at: [Link]

  • Sonogashira cross-coupling of 3-bromo-1,2-diones. Available at: [Link]

  • Development of a Solvent Selection Guide for Aldehyde-based Direct Reductive Amination Processes. Available at: [Link]

  • 3-bromo-4-methoxybenzene-1-sulfonyl chloride (C7H6BrClO3S) - PubChemLite. Available at: [Link]

  • Suzuki Coupling - Organic Chemistry Portal. Available at: [Link]

  • Direct Synthesis of Protected Secondary N‑Alkylamines via Reductive Amination of Aldehydes with Protected N‑Alkylamines Using Me2SiHCl - PMC. Available at: [Link]

  • New P-Type of Poly(4-methoxy-triphenylamine)s Derived by Coupling Reactions: Synthesis, Electrochromic Behavior. Available at: [Link]

  • 3-bromo-4-methoxy-N-naphthalen-2-ylbenzenesulfonamide | Chemsrc. Available at: [Link]

  • Methoxy-bromination and alkylation problems : r/Chempros - Reddit. Available at: [Link]

  • Structural Comparison of Three N-(4-Methoxyphenyl)-Nitrobenzenesulfonamide Derivatives. Available at: [Link]

  • Synthesis of (E)-1-(4-methoxyphenyl)-N-((E)-3-(4 nitrophenyl)allylidene)methanamine (1). - ResearchGate. Available at: [Link]

  • Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - RSC Publishing. Available at: [Link]

  • Alkylation of 4-methoxyphenol with MTBE catalyzed by 12-tungstophoric acid supported on neutral alumina | Request PDF. Available at: [Link]

  • Alkoxyalkylation of Electron-Rich Aromatic Compounds - PMC - NIH. Available at: [Link]

  • Synthesis, Characterization and Biological Activity Studies of 1,3,4-Oxadiazole Analogs. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Poor Aqueous Solubility of 3-bromo-4-methoxybenzylamine hydrochloride

Welcome to the technical support center for 3-bromo-4-methoxybenzylamine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the aque...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for 3-bromo-4-methoxybenzylamine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the aqueous solubility of this compound. Here, we provide in-depth troubleshooting strategies, detailed experimental protocols, and a comprehensive FAQ section to help you overcome these issues and ensure the success of your experiments.

Frequently Asked Questions (FAQs)

Q1: I'm having trouble dissolving 3-bromo-4-methoxybenzylamine hydrochloride in my aqueous buffer. Is this expected?

Yes, it is not uncommon to experience solubility challenges with substituted benzylamine hydrochlorides, even though the hydrochloride salt form is intended to improve aqueous solubility compared to the free base. The solubility is influenced by the presence of the hydrophobic bromo and methoxybenzyl groups. Factors such as the final concentration, the pH of the buffer, and the ionic strength of the solution can all significantly impact its dissolution.

Q2: What is the most critical factor influencing the solubility of 3-bromo-4-methoxybenzylamine hydrochloride?

The pH of your aqueous solution is the most critical factor. As the hydrochloride salt of a primary amine, the solubility of 3-bromo-4-methoxybenzylamine hydrochloride is highly pH-dependent. In acidic conditions, the amine group is protonated, leading to a more polar and, therefore, more water-soluble species. As the pH increases towards and beyond the pKa of the amine, the compound will deprotonate to its less soluble free base form, which can lead to precipitation.

Q3: What is the estimated pKa of 3-bromo-4-methoxybenzylamine?

Q4: My compound dissolved initially with some heating/vortexing, but then crashed out of solution. What happened?

This phenomenon is likely due to the formation of a supersaturated solution. By providing energy (heating, vortexing), you can temporarily dissolve the compound to a concentration higher than its thermodynamic equilibrium solubility. However, this state is unstable, and over time, the excess compound will precipitate out as the solution returns to equilibrium. This highlights the importance of understanding the true solubility limits under your specific experimental conditions.

Troubleshooting Guide: A Step-by-Step Approach to Solubilization

If you are facing poor aqueous solubility with 3-bromo-4-methoxybenzylamine hydrochloride, follow this systematic troubleshooting guide.

Step 1: Initial Assessment and pH Optimization

The first and most crucial step is to ensure the pH of your solvent is optimal for maintaining the protonated state of the amine.

  • Recommendation: Prepare your aqueous buffer at a pH of at least 2 pH units below the estimated pKa of the amine (pKa ≈ 8.5-9.0). A starting pH range of 4.0 to 5.5 is strongly recommended.

This protocol is ideal when you need to prepare a solution in a purely aqueous buffer and your downstream application is compatible with a slightly acidic pH.

  • Weigh the Compound: Accurately weigh the required amount of 3-bromo-4-methoxybenzylamine hydrochloride.

  • Initial Suspension: Add the compound to your target volume of purified water or a neutral buffer (e.g., PBS). It will likely not dissolve completely and form a suspension.

  • pH Adjustment: While stirring, slowly add a dilute solution of hydrochloric acid (e.g., 0.1 M HCl) dropwise. Monitor the pH of the solution continuously with a calibrated pH meter.

  • Dissolution: Continue adding acid until the compound fully dissolves and the pH is within the target range (e.g., pH 4.5).

  • Gentle Warming (Optional): If dissolution is slow, you can gently warm the solution to 30-40°C. Avoid excessive heat, as it could potentially degrade the compound.

  • Final Volume Adjustment: Once the compound is completely dissolved, adjust the final volume with your acidic buffer.

  • Sterile Filtration: If required for your application, filter the final solution through a 0.22 µm syringe filter.

Step 2: Employing Co-solvents for Higher Concentrations

If you require a higher concentration than what can be achieved in a purely aqueous system, or if your experiment is sensitive to low pH, using a co-solvent is a highly effective strategy.

  • Common Co-solvents: Dimethyl sulfoxide (DMSO) and Polyethylene glycol 300 or 400 (PEG300/400) are excellent choices for creating a concentrated stock solution.

This is a very common and effective method for preparing high-concentration stock solutions for in vitro assays.

  • Weigh the Compound: Accurately weigh the desired amount of 3-bromo-4-methoxybenzylamine hydrochloride into a sterile vial.

  • Add Co-solvent: Add a minimal volume of high-purity, anhydrous DMSO to the vial. Aim to create a concentrated stock solution (e.g., 10-50 mM).

  • Dissolution: Vortex or sonicate the vial until the compound is completely dissolved, resulting in a clear solution.

  • Dilution into Aqueous Buffer: For your working solution, it is critical to add the DMSO stock solution to your aqueous buffer slowly while vortexing the buffer . This gradual addition helps to prevent the compound from precipitating out upon contact with the aqueous environment.

  • Final Co-solvent Concentration: Ensure the final concentration of the co-solvent in your assay is as low as possible (typically ≤ 0.5% for DMSO in cell-based assays) to avoid any off-target effects.[4]

Step 3: Utilizing Surfactants for Enhanced Solubility

In some cases, particularly when dealing with aggregation or when co-solvents are not desirable, a surfactant can aid in solubilization.

  • Recommended Surfactant: A non-ionic surfactant like Polysorbate 80 (Tween 80) is a good starting point as it is widely used and generally has low toxicity in biological assays.[5][6]

  • Prepare Surfactant-Containing Buffer: Prepare your aqueous buffer (at an optimized pH as determined in Step 1) containing a low concentration of Tween 80. A typical starting concentration is 0.01% to 0.1% (v/v).[5]

  • Dissolution: Add the 3-bromo-4-methoxybenzylamine hydrochloride directly to this buffer.

  • Aid Dissolution: Use vortexing and/or sonication to facilitate the dissolution process.

Data Summary and Visualization

Table 1: Troubleshooting Strategies for Poor Solubility
StrategyRationaleRecommended Starting ConditionsProsCons
pH Adjustment Increases the population of the more soluble protonated form of the amine.pH 4.0 - 5.5Simple, cost-effective, avoids organic solvents.Limited by the pH tolerance of the experimental system.
Co-solvents Increases solubility by reducing the polarity of the solvent system.Prepare a 10-50 mM stock in 100% DMSO.Highly effective for achieving high concentrations.The co-solvent may have biological effects or cause toxicity.
Surfactants Form micelles that can encapsulate and solubilize hydrophobic compounds.[5][6]0.01% - 0.1% (v/v) Tween 80 in buffer.Can improve solubility and prevent aggregation.May interfere with certain biological assays.
Troubleshooting Workflow Diagram

TroubleshootingWorkflow start Poor Aqueous Solubility of 3-bromo-4-methoxybenzylamine HCl check_ph Is the buffer pH 4.0 - 5.5? start->check_ph adjust_ph Adjust pH to 4.0 - 5.5 (Protocol 1) check_ph->adjust_ph No dissolved_ph Compound Dissolved? check_ph->dissolved_ph Yes adjust_ph->dissolved_ph use_cosolvent Use Co-solvent (Protocol 2) dissolved_ph->use_cosolvent No success Success! Proceed with Experiment dissolved_ph->success Yes dissolved_cosolvent Compound Dissolved? use_cosolvent->dissolved_cosolvent use_surfactant Use Surfactant (Protocol 3) dissolved_cosolvent->use_surfactant No dissolved_cosolvent->success Yes use_surfactant->success Yes contact_support Consult Further Formulation Strategies use_surfactant->contact_support No

Caption: A step-by-step workflow for troubleshooting the poor aqueous solubility of 3-bromo-4-methoxybenzylamine hydrochloride.

Logical Relationship of Solubility Factors

SolubilityFactors solubility Aqueous Solubility free_base Free Base (R-NH2) solubility->free_base is decreased by formation of ph Low pH (Acidic) protonation Protonated Amine (R-NH3+) ph->protonation promotes polarity Increased Polarity protonation->polarity leads to polarity->solubility increases precipitation Precipitation free_base->precipitation leads to high_ph High pH (Neutral/Alkaline) high_ph->free_base promotes

Caption: The relationship between pH, protonation state, and the aqueous solubility of an amine hydrochloride.

References

  • Biofargo. (2026, January 5).
  • Benchchem. (2025). Technical Support Center: Overcoming Solubility Challenges with 2-Piperidin-1-ylmethyl-benzylamine.
  • ResearchGate. (2020, November 16). Dear All, Is there any easy method to convert benzyl amine to benzyl amine hydrochloride?
  • Benchchem. (2025). Enhancing the solubility of 3-(Benzenesulfonyl)quinolin-2-amine for biological assays.
  • Cayman Chemical. (2014, January 28).
  • Journal of Pharmaceutical and Allied Sciences. (2023, March 13). Solubility enhancement techniques: A comprehensive review.
  • Benchchem. (2025). Application Notes and Protocols for the Dissolution of 2'-Methoxy-5'-nitrobenzamil.
  • PMC. (2015).
  • ChemicalBook. (2025, September 10). 4-Methoxybenzylamine(2393-23-9).
  • Rowan University. (n.d.).
  • Molecular Discovery. (n.d.). MoKa - pKa modelling.
  • National Center for Biotechnology Information. (n.d.). 4-Methoxybenzylamine.
  • ChemicalBook. (2025, September 10). 4-Methoxybenzylamine | 2393-23-9.
  • ChemicalBook. (2025, September 25). 3-Bromobenzylamine | 10269-01-9.
  • ACD/Labs. (n.d.).
  • National Center for Biotechnology Information. (n.d.). Benzenemethanamine, 3-bromo-.
  • Rowan University. (n.d.). pKa Prediction.
  • G-Biosciences. (2020, March 10).
  • Guidechem. (n.d.). 4-Methoxybenzylamine 2393-23-9 wiki.
  • National Center for Biotechnology Information. (n.d.). 4-Bromobenzylamine.
  • MDPI. (2013, October 11). Influence of Sodium Lauryl Sulfate and Tween 80 on Carbamazepine–Nicotinamide Cocrystal Solubility and Dissolution Behaviour.
  • Santa Cruz Biotechnology. (n.d.). 3-Bromobenzylamine | CAS 10269-01-9 | SCBT.
  • Sigma-Aldrich. (n.d.). 3-Bromobenzylamine 96 39959-54-1.
  • Is life worth living? (2024, June 8).
  • Wikipedia. (n.d.). Benzylamine.
  • MPG.PuRe. (n.d.).
  • Tokyo Chemical Industry Co., Ltd. (n.d.). 4-メトキシベンジルアミン | 4-Methoxybenzylamine | 2393-23-9.
  • Tokyo Chemical Industry Co., Ltd. (JP). (n.d.). Benzydamine Hydrochloride 132-69-4.
  • Reddit. (2021, September 28).
  • PMC. (n.d.). Substituted Aryl Benzylamines as Potent and Selective Inhibitors of 17β-Hydroxysteroid Dehydrogenase Type 3.

Sources

Optimization

Technical Support Center: Troubleshooting &amp; Purification Guide for 1-(3-Bromo-4-methoxyphenyl)methanamine Hydrochloride

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, chemists, and drug development professionals troubleshoot the synthesis and purification of 1-(3...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, chemists, and drug development professionals troubleshoot the synthesis and purification of 1-(3-bromo-4-methoxyphenyl)methanamine hydrochloride (also known as 3-bromo-4-methoxybenzylamine hydrochloride).

This molecule is a critical building block and pharmacophore scaffold, frequently utilized in the synthesis of HIV integrase inhibitors and TRPM8 modulators[1]. However, the reduction of its precursor, 3-bromo-4-methoxybenzonitrile, is notoriously prone to side reactions. This guide deconstructs the mechanistic causes of these impurities and provides field-proven, self-validating protocols to achieve >99% purity.

Quantitative Impurity Profile

Before troubleshooting, it is essential to understand the physicochemical differences between the target molecule and its common impurities. These differences dictate our purification strategies.

Compound / ImpurityMolecular WeightStructural ClassificationPrimary Origin / Cause
1-(3-Bromo-4-methoxyphenyl)methanamine HCl 252.53 g/mol Primary Amine (Target) Successful reduction and HCl salt formation
4-Methoxybenzylamine HCl (Des-bromo)173.64 g/mol Primary AmineOver-reduction (Hydrodehalogenation)
Bis(3-bromo-4-methoxybenzyl)amine429.15 g/mol Secondary AmineNucleophilic attack during reduction
3-Bromo-4-methoxybenzonitrile212.04 g/mol NitrileUnreacted starting material
Mechanistic Pathway of Impurity Formation

To eliminate impurities, we must first understand how they form. The diagram below illustrates the divergent pathways during the reduction of the nitrile starting material.

ImpurityPathway SM 3-Bromo-4-methoxybenzonitrile (Starting Material) Imine Imine Intermediate (Transient) SM->Imine Reduction [H] Target 1-(3-Bromo-4-methoxyphenyl)methanamine (Primary Amine Target) Imine->Target Reduction [H] Dimer Bis-alkylated Dimer (Secondary Amine Impurity) Imine->Dimer + Primary Amine (Nucleophilic Attack) Desbromo 4-Methoxybenzylamine (Des-bromo Impurity) Target->Desbromo Over-reduction (Hydrodehalogenation)

Mechanistic pathway of nitrile reduction highlighting dimer and des-bromo impurity formation.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My LC-MS shows a massive peak at m/z ~428. What is this, and how do I prevent it? A: This is the bis-alkylated dimer (a secondary amine impurity). During the reduction of nitriles, an unstable imine intermediate is formed. Because the newly formed primary amine is a strong nucleophile, it can attack this transient imine, forming a hemiaminal that subsequently collapses and reduces into a secondary amine[2].

  • Prevention: To suppress this, perform your reduction in the presence of excess methanolic ammonia ( NH3​ ) or ammonium acetate. The high concentration of ammonia outcompetes your primary amine for the imine intermediate, shifting the equilibrium firmly toward the target primary amine.

Q2: I am seeing significant levels of the des-bromo impurity (4-methoxybenzylamine). Why is my bromine falling off? A: You are experiencing hydrodehalogenation . If you are using Palladium on Carbon (Pd/C) for catalytic hydrogenation, be aware that Palladium is highly active for oxidative addition into aryl bromide bonds, leading to the rapid cleavage of the C-Br bond[3].

  • Prevention: Switch your catalyst. Raney Nickel is significantly less prone to cleaving aryl halides during nitrile reduction. Alternatively, abandon catalytic hydrogenation and utilize a chemical reductant such as Borane-THF ( BH3​⋅THF ) or Lithium Aluminum Hydride ( LiAlH4​ ), which selectively reduce the nitrile without activating the halogen.

Q3: Unreacted 3-bromo-4-methoxybenzonitrile is persisting in my final batch. What is the most efficient way to clear it? A: Do not rely on chromatography for bulk removal of the starting material. The nitrile is highly lipophilic and neutral, whereas your target is a highly polar amine. You can exploit this causality through an Acid-Base Partitioning Protocol (see Protocol A below). By protonating the amine, you force it into the aqueous phase, allowing you to wash away the nitrile with a non-polar organic solvent.

Experimental Purification Protocols
Protocol A: Acid-Base Partitioning (Nitrile Removal)

Causality: This method exploits the drastic solubility differential between the neutral nitrile (soluble in organics) and the protonated amine salt (soluble in water).

  • Aqueous Suspension: Suspend the crude 1-(3-bromo-4-methoxyphenyl)methanamine hydrochloride in 1.0 M aqueous HCl.

  • Organic Wash: Wash the aqueous layer three times with methyl tert-butyl ether (MTBE).

    • Self-Validation Check: Spot the MTBE layer on a TLC plate (UV 254 nm). A high- Rf​ spot confirms the successful extraction of the unreacted nitrile. Continue washing until the MTBE layer shows no UV-active spots.

  • Freebasing: Cool the aqueous layer to 0 °C and slowly basify to pH > 12 using 2.0 M NaOH. The amine will freebase and form an insoluble oil or precipitate.

  • Target Extraction: Extract the alkaline aqueous layer with dichloromethane (DCM) three times to pull the free amine into the organic phase.

  • Drying: Dry the combined DCM layers over anhydrous Na2​SO4​ and filter.

  • Salt Re-formation: Cool the DCM to 0 °C and bubble dry HCl gas (or add 4.0 M HCl in dioxane dropwise) until precipitation ceases.

    • Self-Validation Check: Test the pH of the supernatant with pH paper; it must be strongly acidic (pH < 2) to confirm complete salt formation.

  • Isolation: Vacuum filter the white crystalline solid and dry under high vacuum.

Protocol B: Selective Recrystallization (Trace Dimer & Des-bromo Removal)

Causality: The dimer impurity is significantly more sterically hindered and lipophilic than the primary amine, giving it higher solubility in moderately polar alcohols. This allows the primary amine HCl salt to crash out while the impurities remain dissolved in the mother liquor.

  • Dissolution: Place the crude amine hydrochloride in a round-bottom flask. Add a minimum volume of boiling methanol to achieve complete dissolution.

  • Anti-Solvent Addition: Slowly add hot isopropanol (IPA) dropwise while stirring until the solution becomes faintly turbid (reaching the cloud point).

  • Nucleation: Remove the flask from the heat source. Allow it to cool to room temperature completely undisturbed. Note: Agitation at this stage traps impurities in the crystal lattice.

  • Maturation: Transfer the flask to an ice bath (0–5 °C) for 2 hours to maximize crystalline yield.

  • Filtration: Vacuum filter the crystals and wash the filter cake with ice-cold IPA.

    • Self-Validation Check: Analyze the mother liquor via HPLC. You should observe a distinct enrichment of the dimer and des-bromo impurities compared to your starting crude profile, validating the success of the kinetic resolution.

References
  • Phosphonate analogs of hiv integrase inhibitor compounds - Google Patents. google.com. Available at:[1]

  • Catalytic Reduction of Nitriles - ResearchGate. researchgate.net. Available at:[Link][2]

  • Transfer Hydrodehalogenation of Aryl Halides Mediated by [Pd(IPr*)(cinnamyl)Cl] - ACS Medicinal Chemistry Letters. acs.org. Available at:[Link][3]

Sources

Troubleshooting

Technical Support Center: Crystallization Troubleshooting for 1-(3-bromo-4-methoxyphenyl)methanamine hydrochloride

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific thermodynamic and kinetic challenges associated with the crystallization of 1-(3-bromo-4-meth...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific thermodynamic and kinetic challenges associated with the crystallization of 1-(3-bromo-4-methoxyphenyl)methanamine hydrochloride (CAS: 1134716-28-1) [1].

Amine hydrochlorides are foundational to pharmaceutical development due to their enhanced solubility and stability. However, the interplay between the strong charge-assisted hydrogen bonding of the N+−H⋅⋅⋅Cl− network and the steric hindrance of the 3-bromo and 4-methoxy substituents often leads to liquid-liquid phase separation (oiling out), polymorphism, and hygroscopicity [2]. This guide provides mechanistic explanations, self-validating protocols, and diagnostic workflows to ensure reproducible, high-yield crystallization.

Diagnostic Workflow for Crystallization Failures

Before adjusting your solvent system, it is critical to diagnose the specific failure mode of your crystallization attempt. The following decision tree maps the physical observations to their thermodynamic causes and corrective actions.

Diagnostic workflow for amine hydrochloride crystallization failures.

Frequently Asked Questions (FAQs)

Q1: Why does my product "oil out" (form a biphasic syrup) instead of crystallizing upon cooling?

The Causality: Oiling out, or Liquid-Liquid Phase Separation (LLPS), occurs when the supersaturation of the amine hydrochloride exceeds its solubility limit at a temperature above the melting point of the solute-rich phase. The bulky 3-bromo substituent and flexible 4-methoxy group disrupt efficient crystal lattice packing. When forced out of solution too quickly by a strong anti-solvent (like heptane) or rapid cooling, the molecules cannot orient themselves into a lattice fast enough, collapsing into a dense, solvated oil. The Solution: You must shift the phase boundary. Transition from a pure polar solvent to a binary system using a mild anti-solvent (e.g., Ethyl Acetate) and introduce seed crystals before the cloud point is reached.

Q2: How do I control polymorphism and ensure a consistent crystal habit?

The Causality: Amine hydrochlorides frequently exhibit polymorphism due to competing hydrogen-bonding motifs between the primary amine donors and chloride acceptors, which can selectively trap different solvent molecules (pseudopolymorphism) [3]. Rapid precipitation traps the kinetic polymorph (often fine, needle-like crystals that filter poorly). The Solution: Implement ultrasonic irradiation during anti-solvent addition to overcome the nucleation energy barrier of the thermodynamically stable form [4], or utilize a temperature-cycling protocol (Ostwald Ripening) to dissolve kinetically favored fines and grow stable, blocky prisms.

Q3: My crystals are highly hygroscopic and turn into a paste on the filter paper. How do I prevent this?

The Causality: The chloride ion is an exceptional hydrogen bond acceptor [2]. If the crystal lattice has exposed chloride ions or micro-channels, it will rapidly absorb atmospheric moisture, forming a hydrate or dissolving in absorbed water (deliquescence). The Solution: Wash the filter cake with a cold, highly volatile, non-polar anti-solvent (e.g., MTBE or n-heptane) to displace residual polar solvents and water. Immediately transfer the filter cake to a vacuum oven equipped with a phosphorus pentoxide ( P2​O5​ ) desiccant trap.

Mechanistic Pathway of Amine-HCl Crystallization

Understanding the molecular assembly of your target compound allows for rational solvent selection. The crystallization of 1-(3-bromo-4-methoxyphenyl)methanamine hydrochloride relies heavily on charge-assisted hydrogen bonding.

Mechanistic pathway of charge-assisted hydrogen bonding in amine HCl salts.

Quantitative Data: Solvent Selection Matrix

To design a successful binary solvent system, you must balance solubilizing power with anti-solvent displacement. The table below summarizes the optimal solvent parameters for 1-(3-bromo-4-methoxyphenyl)methanamine hydrochloride.

Solvent ClassSpecific SolventBoiling Point (°C)Solubilizing Power (Amine HCl)Role in Crystallization Workflow
Primary Alcohol Methanol (MeOH)64.7Very HighPrimary solvent; excellent for initial dissolution and clarification.
Primary Alcohol Ethanol (EtOH)78.4HighPrimary solvent; lower risk of solvate formation than MeOH [3].
Ester Ethyl Acetate (EtOAc)77.1LowMild anti-solvent; ideal for controlled supersaturation and seeding.
Ether Tetrahydrofuran (THF)66.0ModerateCo-solvent; useful for modifying polarity prior to alkane addition.
Ether MTBE55.2Very LowWash solvent; displaces water, highly volatile for rapid drying.
Alkane n-Heptane98.4InsolubleStrong anti-solvent; high risk of oiling out if added too rapidly.

Self-Validating Experimental Protocols

The following protocols are designed as closed-loop, self-validating systems. If a specific physical state is not achieved at a checkpoint, the protocol provides immediate corrective feedback, ensuring you do not proceed to a failed outcome.

Protocol A: Controlled Anti-Solvent Crystallization with Seeding

Objective: Prevent oiling out and ensure a high-purity, filterable crystal habit.

  • Dissolution: Suspend 10.0 g of crude 1-(3-bromo-4-methoxyphenyl)methanamine hydrochloride in 30 mL of Ethanol. Heat to 65°C under agitation until complete dissolution occurs.

  • Clarification: Polish filter the hot solution through a 0.45 µm PTFE syringe filter into a pre-heated (65°C) crystallization vessel to remove foreign particulates that could cause heterogeneous nucleation.

  • Anti-Solvent Titration: Slowly add 15 mL of pre-heated (60°C) Ethyl Acetate dropwise over 15 minutes.

    • Self-Validation Checkpoint 1: The solution must remain clear. If cloudiness appears, you have crossed the metastable zone limit. Correction: Add 2-3 mL of Ethanol until clear, then proceed.

  • Seeding: Cool the reactor to 55°C. Add 0.1 g of pure, milled 1-(3-bromo-4-methoxyphenyl)methanamine hydrochloride seed crystals.

    • Self-Validation Checkpoint 2: Observe the seeds for 15 minutes. If they dissolve completely, the solution is undersaturated. Correction: Evaporate 10% of the solvent volume under a gentle nitrogen stream and re-seed. If the seeds remain suspended and begin to grow, proceed to step 5.

  • Growth & Cooling: Ramp the cooling rate to 0.5°C/min down to 5°C. Add an additional 30 mL of Ethyl Acetate over 1 hour using a syringe pump.

  • Isolation: Filter the resulting slurry under vacuum. Wash the cake with 2 x 15 mL of cold MTBE (0°C). Dry in a vacuum oven at 40°C for 12 hours.

Protocol B: Temperature-Cycling (Ostwald Ripening) for Habit Improvement

Objective: Convert unfilterable fines or kinetic polymorphs into thermodynamically stable, blocky crystals.

  • Slurry Preparation: If Protocol A results in a dense paste of fine needles, do not filter. Maintain the suspension in the mother liquor.

  • Heating Cycle: Heat the slurry to 50°C at 1°C/min. Hold for 30 minutes.

    • Mechanistic note: This selectively dissolves the smaller crystals (fines) due to their higher surface energy, while larger crystals survive.

  • Cooling Cycle: Cool the slurry to 10°C at a slow rate of 0.2°C/min. Hold for 1 hour.

  • Validation & Iteration: Extract a 0.5 mL aliquot and observe under a polarized light microscope.

    • Self-Validation Checkpoint: You should observe a transition from fine needles to blocky prisms. If fines persist, the dissolution temperature was too low. Correction: Repeat Steps 2-3, increasing the upper heating limit to 55°C.

  • Final Isolation: Once the desired habit is confirmed microscopically, filter, wash with cold MTBE, and dry under vacuum.

References

  • Crystal Engineering Approach To Forming Cocrystals of Amine Hydrochlorides with Organic Acids. Journal of the American Chemical Society. Available at:[Link]

  • Solvent induced amyloid polymorphism and the uncovering of the elusive class 3 amyloid topology. Nature Communications (PMC). Available at:[Link]

  • Polymorph Control of L-ArgHCl on Antisolvent Crystallization by Ultrasonic Irradiation. Chemical Engineering and Technology. Available at:[Link]

Optimization

Technical Support Center: Minimizing Side Reactions During 3-Bromo-4-methoxybenzylamine Hydrochloride Amidation

Welcome to the Technical Support Center. 3-Bromo-4-methoxybenzylamine is a highly versatile building block in medicinal chemistry and drug development.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. 3-Bromo-4-methoxybenzylamine is a highly versatile building block in medicinal chemistry and drug development. However, because it is supplied as a hydrochloride salt, its amidation requires precise control over base stoichiometry, coupling reagent selection, and the order of reagent addition. Failure to optimize these parameters often leads to sluggish kinetics, unreacted starting materials, or yield-destroying covalent side reactions.

This guide synthesizes mechanistic causality with field-proven protocols to ensure self-validating, high-yield amide bond formation.

Reaction Pathway & Troubleshooting Logic

The following workflow illustrates the critical decision points in the amidation of 3-bromo-4-methoxybenzylamine hydrochloride, highlighting how reagent selection and addition order directly dictate the success or failure of the reaction.

AmidationTroubleshooting Start 3-Bromo-4-methoxybenzylamine HCl + Carboxylic Acid Base Add Non-Nucleophilic Base (e.g., DIPEA > 2.5 eq) Start->Base Reagent Select Coupling Reagent Base->Reagent HATU HATU / HBTU (Aminium/Uronium) Reagent->HATU T3P T3P (Phosphonic Anhydride) Reagent->T3P PreAct Pre-activate Acid (2-5 min) before Amine HATU->PreAct Optimal InSitu In-situ Mixing (Amine + HATU + Acid) HATU->InSitu High Risk Success2 Clean Amide Formation (Process / Kilo Scale) T3P->Success2 Water-soluble Byproducts Success1 Clean Amide Formation (Research Scale) PreAct->Success1 via OAt Ester Guanidinylation Side Reaction: Guanidinylation (+99 Da) InSitu->Guanidinylation Direct Attack

Logical workflow for selecting reagents and preventing side reactions during amidation.

Troubleshooting Guides & FAQs

Issue 1: I am using HATU, but LC-MS shows a major byproduct with a mass increase of +99 Da instead of my desired amide. What is happening?

  • Causality: You are observing a classic guanidinylation (or uronium) side reaction[1]. HATU is an exceptionally fast coupling reagent, but its guanidinium/aminium core is highly electrophilic. If the free 3-bromo-4-methoxybenzylamine encounters HATU before the carboxylic acid is fully activated into the OAt (7-azabenzotriazole) active ester, the amine will directly attack the HATU reagent[2]. This forms a stable, dead-end uronium derivative covalently attached to your benzylamine.

  • Solution: The order of addition is critical. You must pre-activate the carboxylic acid with HATU and a non-nucleophilic base (like DIPEA) for 2 to 5 minutes before introducing the 3-bromo-4-methoxybenzylamine hydrochloride[1]. This ensures the amine only reacts with the highly reactive OAt ester, not the HATU molecule itself.

Issue 2: My reaction conversion is stalling at 50%, and I am recovering unreacted 3-bromo-4-methoxybenzylamine. Why is the reaction so sluggish?

  • Causality: This issue almost always stems from incomplete neutralization of the hydrochloride salt. The lone pair on the benzylamine nitrogen must be free to act as a nucleophile. If it remains protonated, it is completely unreactive.

  • Solution: Ensure you are using a sufficient excess of base. A minimum of 2.5 to 3.0 equivalents of DIPEA or N-Methylmorpholine (NMM) is required. Mathematically: 1.0 eq is consumed immediately to neutralize the amine's HCl salt, 1.0 eq is needed to deprotonate the carboxylic acid for activation, and the remaining 0.5–1.0 eq maintains a basic pH throughout the catalytic cycle to drive the reaction forward.

Issue 3: We are scaling up this amidation to 100 grams. HATU is causing thermal hazards, allergic sensitization, and difficult chromatographic purification. What is the best alternative?

  • Causality: Uronium-based coupling agents like HATU and HBTU are known to be severe occupational allergens and skin sensitizers, making them hazardous for large-scale use[3]. Furthermore, their byproducts (tetramethylurea and HOAt) require chromatography to remove.

  • Solution: For scale-up, switch to4[4]. T3P activates the carboxylic acid by forming a mixed anhydride, which the amine then attacks[5]. T3P entirely eliminates the risk of guanidinylation because it lacks a uronium structural motif. Additionally, the phosphonic acid byproducts generated by T3P are highly water-soluble and can be completely removed via a simple aqueous wash, eliminating the need for column chromatography[5].

Issue 4: Will the bromo or methoxy groups on the phenyl ring participate in any side reactions during standard peptide coupling?

  • Causality: No. Under standard amide coupling conditions (ambient temperature, DIPEA, HATU or T3P, in DMF or EtOAc), both the 3-bromo and 4-methoxy substituents are exceptionally stable. Debromination typically requires palladium catalysis and a hydride source, while O-demethylation requires harsh Lewis acids (like BBr 3​ ). The primary locus of side reactions is strictly the primary amine.

Quantitative Data: Coupling Reagent Comparison

To minimize side reactions, selecting the correct coupling reagent based on your scale and substrate is paramount.

Coupling ReagentActivation MechanismGuanidinylation RiskEpimerization RiskOptimal ScaleByproduct Removal
HATU OAt Active EsterHigh (if in-situ mixed)LowMilligram to GramChromatography required
T3P Mixed AnhydrideNoneVery LowGram to KilogramSimple aqueous wash
EDC / HOBt OBt Active EsterNone (forms urea instead)ModerateGram ScaleAqueous wash / Filtration
Self-Validating Experimental Protocols
Protocol A: HATU Pre-Activation Method (Milligram to Gram Scale)

This protocol utilizes an intentional delay to prevent guanidinylation.

  • Dissolution: Dissolve the Carboxylic Acid (1.0 eq) in anhydrous DMF to create a 0.2 M solution.

  • Base Addition: Add DIPEA (3.0 eq) to the solution.

    • Validation Checkpoint: Spot the solution on wet pH paper; it must read > 8 to ensure the acid is fully deprotonated.

  • Pre-Activation: Add HATU (1.1 eq) in one portion. Stir at room temperature for exactly 3 to 5 minutes.

    • Mechanistic Note: This generates the OAt active ester and consumes the electrophilic HATU, rendering it safe for the amine.

  • Amine Addition: Add 3-bromo-4-methoxybenzylamine hydrochloride (1.1 eq) in one portion.

  • Monitoring: Stir for 1-2 hours. Monitor the reaction via LC-MS.

    • Validation Checkpoint: The absence of a +99 Da byproduct peak confirms successful pre-activation and avoidance of uronium side reactions.

  • Workup: Quench with saturated aqueous NaHCO 3​ , extract with EtOAc, wash with brine to remove DMF, dry over Na 2​ SO 4​ , and concentrate.

Protocol B: T3P Scalable Amidation (Gram to Kilogram Scale)

This protocol leverages in-situ activation for operational simplicity and safety.

  • Suspension: Suspend the Carboxylic Acid (1.0 eq) and 3-bromo-4-methoxybenzylamine hydrochloride (1.05 eq) in EtOAc (0.5 M).

  • Neutralization: Add DIPEA (3.0 eq) and stir for 10 minutes at room temperature.

    • Mechanistic Note: Because T3P does not cause guanidinylation, the amine and acid can be safely mixed prior to activation[5].

  • Activation: Add T3P (50% solution in EtOAc, 1.5 eq) dropwise over 15 minutes.

  • Reaction: Stir at room temperature for 4-12 hours. (Heat to 50°C if the carboxylic acid is highly sterically hindered).

  • Workup: Wash the organic layer twice with water, followed by one wash with saturated aqueous NaHCO 3​ .

    • Validation Checkpoint: The water washes completely remove the phosphonic acid byproducts[5]. Evaporate the EtOAc to yield the highly pure amide without chromatography.

References
  • BenchChem. "1." BenchChem Technical Support.

  • Wikipedia Contributors. "2." Wikipedia, The Free Encyclopedia.

  • Common Organic Chemistry. "5." Common Organic Chemistry.

  • Thalluri et al. "4." CORE.

  • Albericio, F. et al. "3." PMC, National Institutes of Health.

Sources

Troubleshooting

adjusting pH for optimal stability of 3-bromo-4-methoxybenzylamine hydrochloride solutions

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help you navigate the physicochemical nuances of working with 3-bromo-4-methoxybenzylamine hydrochloride.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help you navigate the physicochemical nuances of working with 3-bromo-4-methoxybenzylamine hydrochloride.

When formulating or assaying this compound, researchers frequently encounter unexpected precipitation, discoloration, or degradation peaks in their chromatograms. Rather than simply providing a list of rules, this guide explains the causality behind these issues so you can engineer self-validating, robust experimental workflows.

Core Scientific Principles: The Causality of pH and Stability

To understand how to stabilize 3-bromo-4-methoxybenzylamine hydrochloride, we must analyze its structural vulnerabilities. The molecule features a primary amine, an electron-donating methoxy group, and a sterically bulky, electron-withdrawing bromine atom.

The predicted pKa of the parent 4-methoxybenzylamine is approximately 9.3[1]. The inductive electron-withdrawing effect of the 3-bromo substituent slightly lowers this pKa to roughly 8.8–9.0. Because it is supplied as a hydrochloride salt, dissolving it in pure water yields a naturally acidic solution.

Stability is threatened at both extremes of the pH scale:

  • Alkaline Vulnerability (pH > 7.0): As the pH approaches the pKa, the amine deprotonates into its free base form. The free base is highly nonpolar compared to the salt, leading to rapid precipitation. Furthermore, the unprotonated primary amine is highly susceptible to aerobic and photochemical oxidation, rapidly degrading into imines or aldehydes[2],[3].

  • Acidic Vulnerability (pH < 2.0): While the amine is safely protonated at low pH, extreme acidic conditions (especially coupled with thermal stress) target the ether linkage. The methoxy group undergoes O-demethylation (ether cleavage), yielding a 3-bromo-4-hydroxybenzylamine phenol derivative[4].

The Optimal Window: To maintain solubility and prevent both oxidation and hydrolysis, the solution must be buffered to a mildly acidic state (pH 3.5 to 5.0 ).

Troubleshooting Guide & FAQs

Q1: I prepared a 50 mM solution of 3-bromo-4-methoxybenzylamine HCl in a physiological buffer (pH 7.4), but the solution turned cloudy within minutes. What happened? A: You have exceeded the solubility threshold of the free base. At pH 7.4, a significant fraction of the compound deprotonates from the highly soluble hydrochloride salt into the poorly soluble free base. Solution: If your downstream application requires physiological pH, you must lower the stock concentration significantly (e.g., < 1 mM) or introduce a co-solvent like 5-10% DMSO. Otherwise, maintain the stock solution at pH 4.0 and only dilute into pH 7.4 immediately before use.

Q2: During LC-MS analysis of a stock solution stored in 0.1 M HCl, I observed a new degradation peak with a mass shift of [M-14]. What is this degradant? A: This mass shift indicates the loss of a methylene group (-CH2, 14 Da), which is the classic signature of O-demethylation[4]. Extended storage in strong acids (pH < 2.0) causes the cleavage of the methoxy ether, converting your compound into 3-bromo-4-hydroxybenzylamine. Solution: Avoid strong mineral acids for storage. Switch to a mild acetate buffer (pH 4.0).

Q3: My stock solution was left on the benchtop over the weekend and has developed a yellow/brown tint. Is the purity compromised? A: Yes, the discoloration is a definitive visual indicator of oxidative degradation[2]. When the amine is exposed to oxygen and ambient light—particularly if the pH drifted upward—it oxidizes into complex imines and Schiff bases[3]. Solution: Discard the discolored batch. For future preparations, use amber glass vials to prevent photodegradation and blanket the headspace with an inert gas (argon or nitrogen) before sealing.

Quantitative Data: pH Stability Matrix

To facilitate quick decision-making during assay development, refer to the following stability matrix:

pH RangeDominant SpeciesPhysical StabilityChemical StabilityRecommendation
< 2.0 Fully Protonated SaltHighly SolublePoor (High risk of O-demethylation over time)Avoid
3.5 - 5.0 Fully Protonated SaltHighly SolubleExcellent (Resistant to oxidation and hydrolysis)Optimal
7.0 - 8.0 Mixed (Salt / Free Base)Borderline (Cloudiness/Precipitation)Moderate (Susceptible to mild aerobic oxidation)Use with caution
> 8.5 Free BaseInsoluble (Immediate Precipitation)Poor (Rapid oxidative degradation to imines)Avoid

Self-Validating Experimental Protocol: Preparation of a Stable 100 mM Stock

This protocol is designed as a self-validating system. By controlling the buffer capacity and verifying the initial chromatographic purity, you establish a reliable baseline for longitudinal studies.

Materials Required:

  • 3-Bromo-4-methoxybenzylamine hydrochloride (High purity, >98%)

  • HPLC-grade Water

  • 10x Sodium Acetate/Acetic Acid Buffer (pH 4.0)

  • 0.22 µm PTFE syringe filters

  • Amber glass vials and Argon gas

Step-by-Step Methodology:

  • Gravimetric Preparation: Weigh the exact mass of 3-bromo-4-methoxybenzylamine HCl required for a 100 mM solution. Transfer to a clean, dry volumetric flask.

  • Initial Dissolution: Add HPLC-grade water up to 80% of the final target volume. Vortex gently until the solid is completely dissolved. Note: Do not add buffer until the salt is fully dissolved to prevent localized precipitation.

  • Buffering: Add the 10x Acetate buffer to achieve a 1x final concentration (e.g., 50 mM final buffer strength).

  • pH Verification: Insert a calibrated micro-pH probe. The pH should read between 3.8 and 4.2. If adjustment is needed, use 0.1 M HCl or 0.1 M NaOH dropwise while stirring vigorously to avoid local pH extremes.

  • Volume Adjustment & Filtration: Bring the solution to the final volume with HPLC-grade water. Filter the entire volume through a 0.22 µm PTFE syringe filter to remove any particulate nucleation sites.

  • Inert Storage: Aliquot the filtered solution into amber glass vials. Blanket the headspace of each vial with a gentle stream of Argon gas for 5 seconds before capping tightly. Store at 2-8°C.

  • System Validation (Crucial): Immediately run an aliquot on HPLC-UV (T=0). Store a control vial at room temperature for 24 hours and run again (T=24h). The peak area of the parent compound must remain >99.5% relative to T=0, with no appearance of [M-14] peaks, validating your buffering and inerting technique.

Degradation Pathway Visualization

The following diagram maps the logical relationship between pH environments and the specific degradation mechanisms of the compound.

pH_Stability Stable 3-Bromo-4-methoxybenzylamine HCl (Optimal pH 3.5 - 5.0) Fully Protonated & Stable High_pH Alkaline Conditions (pH > 7.0) Stable->High_pH Base added Low_pH Extreme Acidic Conditions (pH < 2.0 + Heat) Stable->Low_pH Strong Acid added Free_Base Deprotonation to Free Base (Insoluble / Precipitation) High_pH->Free_Base pKa ~8.9 Oxidation Oxidative Degradation (Imine / Aldehyde Formation) Free_Base->Oxidation O2 exposure Demethylation Ether Cleavage (O-demethylation) Forms 3-Bromo-4-hydroxybenzylamine Low_pH->Demethylation Hydrolysis

Figure 1: pH-dependent degradation pathways of 3-bromo-4-methoxybenzylamine hydrochloride.

Sources

Reference Data & Comparative Studies

Validation

1-(3-bromo-4-methoxyphenyl)methanamine hydrochloride vs 4-methoxybenzylamine reactivity

An In-Depth Guide to the Comparative Reactivity of 1-(3-bromo-4-methoxyphenyl)methanamine and 4-methoxybenzylamine Executive Summary In the landscape of pharmaceutical and fine chemical synthesis, substituted benzylamine...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Guide to the Comparative Reactivity of 1-(3-bromo-4-methoxyphenyl)methanamine and 4-methoxybenzylamine

Executive Summary

In the landscape of pharmaceutical and fine chemical synthesis, substituted benzylamines are foundational building blocks. This guide provides a detailed comparative analysis of two key analogues: 1-(3-bromo-4-methoxyphenyl)methanamine hydrochloride and 4-methoxybenzylamine. While structurally similar, the introduction of a bromine atom ortho to the aminomethyl group, and the nature of the hydrochloride salt, impart dramatic differences in reactivity. This document dissects these differences through the lens of electronic and steric effects, supported by experimental protocols and mechanistic insights. Our analysis demonstrates that 4-methoxybenzylamine is a significantly more potent nucleophile due to favorable electronics and minimal steric hindrance. Conversely, the reactivity of 1-(3-bromo-4-methoxyphenyl)methanamine is attenuated by the electron-withdrawing nature and steric bulk of the ortho-bromo substituent, a factor compounded by its common availability as a non-nucleophilic hydrochloride salt requiring in-situ neutralization.

Introduction: A Tale of Two Amines

4-Methoxybenzylamine (4-MBA) is a widely utilized primary amine in organic synthesis, valued for its role as a versatile intermediate in the production of pharmaceuticals, agrochemicals, and dyes.[1][2][3] Its reactivity is primarily defined by the nucleophilic character of its primary amine and the activated nature of its aromatic ring.

1-(3-bromo-4-methoxyphenyl)methanamine hydrochloride (3-Br-4-MBA HCl) is a more specialized analogue. The strategic placement of a bromine atom and its formulation as a hydrochloride salt are key differentiators that modulate its chemical behavior. Understanding these subtleties is critical for chemists designing synthetic routes that require precise control over reactivity and regioselectivity.

This guide will explore the fundamental principles governing their reactivity, offering both theoretical explanations and practical, field-proven experimental designs.

Structural and Electronic Properties: The Source of Divergent Reactivity

The reactivity of these amines is a direct consequence of their molecular structure and the electronic interplay of their substituents.

The Parent Compound: 4-Methoxybenzylamine (4-MBA)

In 4-MBA, the para-methoxy group (-OCH₃) dictates its electronic character. It exerts two opposing effects:

  • Mesomeric Effect (+M): The oxygen's lone pairs delocalize into the benzene ring, increasing electron density, particularly at the ortho and para positions.[4] This is a powerful activating effect.

  • Inductive Effect (-I): Oxygen is more electronegative than carbon, pulling electron density away from the ring through the sigma bond.

The +M effect strongly dominates the -I effect, making the aromatic ring electron-rich and thus highly susceptible to electrophilic attack. This electron donation also slightly increases the electron density on the benzylic carbon and, consequently, the nitrogen atom, enhancing its basicity and nucleophilicity compared to unsubstituted benzylamine.[5]

The Analogue: 1-(3-bromo-4-methoxyphenyl)methanamine (3-Br-4-MBA)

The introduction of a bromine atom at the 3-position (ortho to the aminomethyl group) introduces two critical changes:

  • Electronic Perturbation: The bromine atom is strongly electronegative and exerts a powerful electron-withdrawing inductive effect (-I). While it also has a weak, deactivating +M effect, the -I effect is dominant.[6] This net withdrawal of electron density reduces the basicity of the nitrogen lone pair, making it a weaker nucleophile than 4-MBA.

  • Steric Hindrance: The presence of the relatively bulky bromine atom adjacent to the aminomethyl group creates significant steric congestion.[7] This "ortho effect" physically impedes the approach of electrophiles to the nitrogen atom, slowing reaction rates.[8][9]

The Formulation: The Impact of the Hydrochloride Salt

Crucially, 3-Br-4-MBA is typically supplied as a hydrochloride salt (3-Br-4-MBA HCl). In this form, the amine is protonated to form an ammonium salt (-NH₃⁺Cl⁻). The nitrogen atom no longer possesses a lone pair of electrons, rendering it completely non-nucleophilic. Therefore, for any reaction involving nucleophilic attack by the amine, an initial neutralization step with a suitable base is mandatory. This is a critical experimental consideration that distinguishes it from the free-base 4-MBA.

Diagram: Structural and Electronic Comparison

Caption: Structural comparison highlighting key substituent effects.

Comparative Reactivity in Key Transformations

We will now examine the expected and observed reactivity of these two amines in common synthetic operations.

N-Acylation: Amide Bond Formation

N-acylation involves the nucleophilic attack of the amine on an activated carboxyl group, such as an acid chloride or an anhydride. This reaction is highly sensitive to both the nucleophilicity of the amine and steric hindrance.

  • 4-MBA: Reacts readily and often exothermically with common acylating agents. The unhindered and relatively electron-rich nitrogen attacks the electrophilic carbonyl carbon rapidly.

  • 3-Br-4-MBA HCl: Two factors dramatically reduce its reactivity. First, the amine must be deprotonated by adding a non-nucleophilic base (e.g., triethylamine, DIPEA) in at least a stoichiometric amount. Second, even as the free base, the combination of reduced nucleophilicity (-I effect of Br) and steric hindrance slows the rate of acylation significantly compared to 4-MBA. More forcing conditions, such as higher temperatures or longer reaction times, may be required to achieve comparable yields.

Table 1: Predicted Reactivity in N-Acylation

Feature4-Methoxybenzylamine1-(3-bromo-4-methoxyphenyl)methanamine HClCausality
Prerequisite None (use as is)Requires base neutralization Hydrochloride salt is non-nucleophilic.
Reaction Rate FastSlowReduced nucleophilicity (-I effect) and steric hindrance from ortho-bromo group.
Conditions Mild (e.g., 0°C to RT)Often requires heatingOvercoming higher activation energy.

Experimental Protocol: Comparative N-Acetylation

This protocol provides a framework for directly comparing the acylation reactivity.

Diagram: N-Acetylation Experimental Workflow

G start Start: Prepare Two Reaction Flasks flaskA Flask A: 4-MBA (1.0 eq) in DCM start->flaskA flaskB Flask B: 3-Br-4-MBA HCl (1.0 eq) in DCM start->flaskB cool Cool both flasks to 0°C flaskA->cool add_base To Flask B only: Add Triethylamine (1.1 eq) Stir 15 min flaskB->add_base add_base->cool add_acetyl_chloride Slowly add Acetyl Chloride (1.05 eq) to each flask cool->add_acetyl_chloride react Stir at 0°C for 30 min, then warm to RT for 2h add_acetyl_chloride->react monitor Monitor by TLC/LC-MS react->monitor workup Aqueous Workup: 1. Quench with sat. NaHCO₃ 2. Separate layers 3. Dry organic phase (Na₂SO₄) monitor->workup purify Purify by Column Chromatography workup->purify analyze Analyze Yield and Purity purify->analyze

Caption: Workflow for comparing N-acetylation reactivity.

Methodology:

  • Flask A (4-MBA): To a stirred solution of 4-methoxybenzylamine (1.0 eq) in dichloromethane (DCM, 0.2 M) at 0°C, add acetyl chloride (1.05 eq) dropwise.

  • Flask B (3-Br-4-MBA HCl): To a stirred suspension of 1-(3-bromo-4-methoxyphenyl)methanamine hydrochloride (1.0 eq) in DCM (0.2 M), add triethylamine (1.1 eq). Stir for 15 minutes at room temperature to ensure complete neutralization. Cool the resulting solution to 0°C, then add acetyl chloride (1.05 eq) dropwise.

  • Reaction Monitoring: For both flasks, allow the reaction to stir at 0°C for 30 minutes, then warm to room temperature. Monitor the consumption of the starting amine by Thin Layer Chromatography (TLC) or LC-MS every 30 minutes.

  • Workup: Upon completion, quench both reactions by pouring them into saturated sodium bicarbonate solution. Extract the aqueous layer with DCM, combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Analysis: Purify the crude product by flash chromatography and compare the isolated yields and the time required for complete conversion.

Expected Outcome: The reaction in Flask A will likely reach completion significantly faster and may provide a higher yield than the reaction in Flask B.

Reductive Amination

Reductive amination is a cornerstone of amine synthesis, involving the reaction of an amine with a carbonyl compound to form an imine (or iminium ion) in situ, which is then reduced to a more substituted amine.[10][11]

  • 4-MBA: As a primary amine, 4-MBA readily condenses with aldehydes and ketones. The subsequent reduction of the C=N bond is typically efficient with mild reducing agents like sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride.[10]

  • 3-Br-4-MBA HCl: Again, neutralization is the first required step. The formation of the initial imine intermediate is expected to be slower than with 4-MBA due to the reduced nucleophilicity and steric hindrance of the free amine. While the reaction is generally feasible, it may require longer reaction times or a slight excess of the carbonyl partner to drive the equilibrium towards the imine before reduction.

Electrophilic Aromatic Substitution (EAS)

While reactions at the amine are often the primary focus, the reactivity of the aromatic ring is also a key consideration.

  • 4-MBA: The powerful activating effect of the para-methoxy group makes the ring highly susceptible to electrophilic substitution (e.g., halogenation, nitration) at the positions ortho to the methoxy group (positions 3 and 5).[4] Reactions are often rapid and may require mild conditions to prevent over-substitution.

  • 3-Br-4-MBA: The aromatic ring in this molecule is influenced by three groups: the strongly activating -OCH₃, the deactivating -Br, and the deactivating -CH₂NH₂ group. The methoxy group is the dominant activating director. Electrophilic attack will be strongly favored at the position ortho to the methoxy group and para to the bromine, which is the C5 position. The C2 position is sterically hindered and electronically deactivated by the adjacent bromine. Therefore, 3-Br-4-MBA is expected to undergo EAS with high regioselectivity but at a slower rate than 4-MBA due to the overall deactivating effect of the bromine atom.[12]

Conclusion and Practical Recommendations

The choice between 1-(3-bromo-4-methoxyphenyl)methanamine hydrochloride and 4-methoxybenzylamine is not arbitrary but a strategic decision based on desired reactivity and synthetic goals.

  • Choose 4-Methoxybenzylamine for:

    • High-yield, rapid nucleophilic reactions (acylation, alkylation, reductive amination).

    • When a simple, unhindered primary benzylamine is required as a building block.

    • Applications where subsequent electrophilic substitution on the ring is desired without strong regiocontrol bias beyond the methoxy group's influence.

  • Choose 1-(3-bromo-4-methoxyphenyl)methanamine HCl for:

    • Syntheses where the bromine atom is a necessary feature in the final target molecule or a handle for subsequent cross-coupling reactions.

    • When attenuated nucleophilicity is desired to achieve selectivity in the presence of other reactive sites.

    • Applications requiring high regioselectivity in subsequent electrophilic aromatic substitution reactions.

Crucial Takeaway: Always account for the need to neutralize 1-(3-bromo-4-methoxyphenyl)methanamine hydrochloride with a suitable base before attempting any reaction that relies on the nucleophilicity of the amine. Failure to do so will result in no reaction. The inherent steric and electronic disadvantages of the resulting free amine must also be factored into the design of reaction conditions.

References

  • PubChem. (n.d.). 4-Methoxybenzylamine. National Center for Biotechnology Information. Retrieved from [Link][13]

  • Kanerva, L. T., & Koiso, E. (1998). Nucleophilic Substitution Reactions of Meta- and Para-Substituted Benzylamines with Benzyl Bromide in Methanol Medium. International Journal of Chemical Kinetics, 30(10), 743-749. (Simulated reference, as direct link not available in search results, concept from[5])

  • Making Molecules. (2025). Electrophilic Aromatic Substitution. Retrieved from [Link][12]

  • WordPress.com. (n.d.). Ortho effect in Substituted Benzene. A to Z Chemistry. Retrieved from [Link][8]

  • Patil, V. V., & Shankarling, G. S. (2015). Steric-Hindrance-Induced Regio- and Chemoselective Oxidation of Aromatic Amines. The Journal of Organic Chemistry, 80(15), 7876–7883.[7]

  • MSU Chemistry. (n.d.). Substitution Reactions of Benzene and Other Aromatic Compounds. Retrieved from [Link][6]

  • Wikipedia. (n.d.). Ortho effect. Retrieved from [Link][9]

  • Ch17 Reactions of Aromatic Compounds. (n.d.). Retrieved from [Link][4]

  • ChemWhat. (n.d.). (3-bromo-4-methoxyphenyl)methanamine hydrochloride — Chemical Substance Information. Retrieved from [Link] (Simulated reference based on search result[14])

  • Askin, D. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. Retrieved from [Link][10]

  • Van Orden, L. et al. (2014). An Efficient Reductive Amination Protocol Using Benzylamine-Borane As Reducing Agent. BYU ScholarsArchive. Retrieved from [Link][11]

Sources

Comparative

A Senior Application Scientist's Guide to Validating the Purity of 3-bromo-4-methoxybenzylamine hydrochloride using LC-MS/MS

Introduction: The Imperative of Purity in Pharmaceutical Development In the synthesis of Active Pharmaceutical Ingredients (APIs), the rigorous identification and quantification of impurities are not merely a quality con...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Imperative of Purity in Pharmaceutical Development

In the synthesis of Active Pharmaceutical Ingredients (APIs), the rigorous identification and quantification of impurities are not merely a quality control step; they are a fundamental requirement for ensuring the safety and efficacy of the final drug product.[1][2] 3-bromo-4-methoxybenzylamine hydrochloride is a key building block in medicinal chemistry, and its purity profile directly impacts the downstream synthesis and the impurity profile of the resulting API. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) stands as the gold standard for this task, offering unparalleled sensitivity and specificity to separate, identify, and quantify trace-level impurities.[1][3][4]

This guide provides an in-depth, experience-driven comparison of methodologies for validating the purity of 3-bromo-4-methoxybenzylamine hydrochloride. We will move beyond a simple protocol, explaining the causality behind each experimental choice and grounding our approach in the principles of the International Council for Harmonisation (ICH) Q2(R1) guideline for analytical procedure validation.[5][6][7]

The Analytical Challenge: Understanding the Analyte

3-bromo-4-methoxybenzylamine hydrochloride is a polar aromatic amine. This chemical nature presents specific analytical challenges:

  • Poor Retention: Highly polar compounds often exhibit poor retention on traditional reversed-phase columns like C18.

  • Peak Tailing: The basic amine group can interact with residual silanols on silica-based columns, leading to asymmetric peak shapes.

  • Complex Impurity Profile: Potential impurities may include starting materials, reagents, byproducts from side reactions (e.g., positional isomers), and degradation products.

LC-MS/MS is uniquely suited to overcome these challenges by combining the separation power of liquid chromatography with the definitive identification capabilities of tandem mass spectrometry.[8][9]

Method Development and Validation Workflow

A robust analytical method is a self-validating system. Our workflow is designed to systematically develop and validate an LC-MS/MS method, ensuring it is fit for its intended purpose: the accurate assessment of purity.

LCMSMS_Workflow cluster_dev Method Development cluster_val Method Validation (ICH Q2(R1)) cluster_rep Reporting Dev1 Analyte Characterization Polar Aromatic Amine MW: 252.54 (HCl salt) pKa prediction Dev2 LC Method Scouting Column Chemistry (C18, Biphenyl, PFP) Mobile Phase pH & Composition Dev1->Dev2 Dev3 MS Parameter Optimization Ionization Mode (ESI+) Cone Voltage Collision Energy (CID) Dev2->Dev3 Dev4 Data Acquisition Strategy Full Scan (MS1) for profiling Product Ion Scan (MS/MS) for identification Dev3->Dev4 Val1 Specificity Peak Purity Resolution from Impurities Dev4->Val1 Optimized Method Val2 Linearity & Range Val1->Val2 Val3 Accuracy (% Recovery) Val2->Val3 Val4 Precision Repeatability (RSD%) Intermediate Precision (RSD%) Val3->Val4 Val5 LOD & LOQ Val4->Val5 Val6 Robustness Variations in pH, Flow Rate, Temp. Val5->Val6 Rep1 Final Validated Method Report Val6->Rep1 Validation Complete

Caption: High-level workflow for LC-MS/MS method development and validation.

Experimental Protocol: A Self-Validating LC-MS/MS Method

This protocol is designed to be a robust starting point. The causality behind each parameter is explained to empower the researcher to adapt the method as needed.

Sample and Standard Preparation
  • Objective: To accurately dissolve the analyte and ensure consistency.

  • Protocol:

    • Prepare a stock solution of 3-bromo-4-methoxybenzylamine hydrochloride at 1.0 mg/mL in methanol.

    • Prepare a working standard for analysis by diluting the stock solution to 10.0 µg/mL using a mobile phase-like diluent (e.g., 50:50 Methanol:Water with 0.1% formic acid).

    • For validation studies (linearity, accuracy), prepare a series of calibration standards from the stock solution ranging from 0.1 µg/mL to 50 µg/mL.

  • Expertise & Experience: Using a mobile phase-like diluent for the final working standard prevents peak distortion that can occur from injecting a sample in a solvent significantly stronger than the initial mobile phase conditions.[10] Methanol is chosen for the stock solution due to its good solvating power for a wide range of organic molecules.

Liquid Chromatography: A Comparative Approach

The choice of stationary phase is critical for retaining and separating a polar analyte from its potential impurities. We compare three common choices.

ParameterAlternative 1: Standard C18 Alternative 2: Biphenyl (Recommended) Alternative 3: Pentafluorophenyl (PFP)
Column Agilent ZORBAX Eclipse Plus C18, 2.1 x 100 mm, 1.8 µmRestek Raptor Biphenyl, 2.1 x 100 mm, 2.7 µmPhenomenex Kinetex PFP, 2.1 x 100 mm, 2.6 µm
Mobile Phase A 0.1% Formic Acid in Water0.1% Formic Acid in Water0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Methanol0.1% Formic Acid in Methanol0.1% Formic Acid in Methanol
Gradient 5% to 95% B over 8 min5% to 95% B over 8 min5% to 95% B over 8 min
Flow Rate 0.4 mL/min0.4 mL/min0.4 mL/min
Column Temp. 40 °C40 °C40 °C
Injection Vol. 2 µL2 µL2 µL
Rationale Standard for general reversed-phase. May show poor retention for the polar analyte.Offers enhanced retention for aromatic and polar compounds through π-π interactions.[11] Ideal for this analyte.Provides alternative selectivity through dipole-dipole, and ion-exchange interactions, useful for separating isomers.
  • Expertise & Experience: While a C18 column is a common starting point, the Biphenyl phase is explicitly recommended here.[12] The biphenyl stationary phase provides π-π interactions with the aromatic ring of the analyte, significantly enhancing retention compared to the purely hydrophobic interactions of a C18 phase.[11] The use of 0.1% formic acid in the mobile phase serves two purposes: it acidifies the eluent to ensure the amine is protonated for good peak shape and provides a source of protons for efficient electrospray ionization.

Mass Spectrometry: Elucidating Identity
  • Objective: To achieve sensitive detection of the parent compound and generate informative fragment ions for structural confirmation of impurities.

  • Instrumentation: A tandem quadrupole mass spectrometer (e.g., Waters Xevo TQ-S, Sciex Triple Quad 5500).

ParameterSettingRationale
Ionization Mode Electrospray Ionization, Positive (ESI+)The basic amine group is readily protonated, making ESI+ the most sensitive ionization mode.
Capillary Voltage 3.0 kVOptimized for stable spray and maximum ion generation.
Cone Voltage 30 VA balance between efficient ion transmission and minimizing in-source fragmentation.
Source Temp. 150 °CFacilitates desolvation of ions.
Desolvation Temp. 400 °CEnsures complete solvent evaporation before ions enter the mass analyzer.
Full Scan (MS1) m/z 50 - 350To detect the parent ion and survey for all potential impurities.
MS/MS (Product Ion Scan) Precursor: m/z 233.0 & 235.0Select the isotopic peaks of the protonated molecule for fragmentation.
Collision Energy (CE) Ramped 10 - 40 eVRamping the CE provides a comprehensive fragmentation pattern, capturing both low-energy (stable fragments) and high-energy (deeper structural information) pathways.

Data Analysis: From Spectrum to Purity Statement

Identification of 3-bromo-4-methoxybenzylamine
  • Expected Mass: The free base (C₈H₁₀BrNO) has a monoisotopic mass of 230.995 Da. The protonated molecule, [M+H]⁺, will be detected at m/z 231.99 .

  • Isotopic Signature: A crucial point of confirmation is the bromine isotope pattern. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. Therefore, you must observe two peaks of nearly equal intensity: m/z 232.0 and m/z 234.0 . The absence of this pattern would invalidate the identification.

Structural Elucidation of Impurities via MS/MS

Tandem MS is essential for identifying unknown impurities.[1][13][14] By analyzing the fragmentation patterns, we can deduce the structure of co-eluting or trace-level species.

Fragmentation Parent Parent Ion m/z 232/234 [C₈H₁₁BrNO]⁺ Frag1 Fragment 1 m/z 215/217 Loss of NH₃ Parent->Frag1 -17 Da Frag2 Fragment 2 m/z 122 Loss of Br & CH₂NH₂ Parent->Frag2 -110 Da Frag3 Fragment 3 m/z 201/203 Loss of CH₂NH Parent->Frag3 -31 Da

Caption: Predicted fragmentation pathway for protonated 3-bromo-4-methoxybenzylamine.

  • Expertise & Experience: The fragmentation of protonated benzylamines often proceeds via the loss of ammonia (NH₃), a stable neutral loss.[15] This would result in a fragment at m/z 215/217. Another common fragmentation for benzyl derivatives is the formation of a stable tropylium or benzyl cation. Cleavage of the C-Br bond and the benzylic C-C bond can also occur, providing clues to the substitution pattern on the aromatic ring.[16][17] Any impurity that shares the core structure will likely produce some of these same fragments, while differences in the fragmentation pattern can pinpoint the location and nature of the modification.

Method Validation according to ICH Q2(R1)

A method is not reliable until it is validated. The following parameters must be assessed to comply with regulatory expectations.[5][7][18][19]

Validation ParameterPurposeAcceptance Criteria (Typical)
Specificity To ensure the signal is unequivocally from the analyte, free from interference from impurities or matrix components.Peak for main component is spectrally pure (MS). Impurities are baseline resolved from the main peak.
Linearity To demonstrate a proportional relationship between concentration and detector response.Correlation coefficient (r²) ≥ 0.995 over the specified range.
Range The concentration interval over which the method is precise, accurate, and linear.Typically 80% to 120% of the test concentration.
Accuracy The closeness of the test results to the true value.% Recovery between 98.0% and 102.0% for spiked samples at three concentration levels.
Precision The degree of scatter between a series of measurements.Repeatability: RSD ≤ 2.0% (6 injections). Intermediate Precision: RSD ≤ 3.0% (different day/analyst).
Limit of Detection (LOD) The lowest amount of analyte that can be detected but not necessarily quantitated.Signal-to-Noise ratio (S/N) ≥ 3.
Limit of Quantitation (LOQ) The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.S/N ≥ 10, with acceptable precision (RSD ≤ 10%).
Robustness The capacity to remain unaffected by small, deliberate variations in method parameters.No significant change in results when varying mobile phase pH (±0.2), column temp (±5°C), flow rate (±10%).

Conclusion: A Framework for Confident Purity Analysis

This guide provides a comprehensive framework for the validation of 3-bromo-4-methoxybenzylamine hydrochloride purity using LC-MS/MS. By adopting a comparative approach to liquid chromatography and grounding the entire workflow in the principles of ICH Q2(R1), researchers can develop a robust, reliable, and defensible analytical method. The key to success lies not in rigidly following a protocol, but in understanding the scientific principles behind each choice—from mobile phase selection to the interpretation of fragmentation patterns. This understanding ensures that the method is not just a procedure, but a powerful tool for ensuring pharmaceutical quality and safety.

References

  • Title: ICHQ2(R1) Validation of Analytical Procedures – Challenges and Opportunities Source: European Pharmaceutical Review URL: [Link]

  • Title: Use of liquid chromatography/tandem mass spectrometric molecular fingerprinting for the rapid structural identification of pharmaceutical impurities Source: PubMed URL: [Link]

  • Title: Enhancing automated drug substance impurity structure elucidation from tandem mass spectra through transfer learning and domain knowledge Source: RSC Publishing URL: [Link]

  • Title: LC-MS and CE-MS Strategies in Impurity Profiling Source: CHIMIA URL: [Link]

  • Title: Structure Elucidation of Unknown Impurity using LC-MS/MS in Pharmaceuticals Source: SynThink URL: [Link]

  • Title: IMPURITY PROFILING OF PHARMACEUTICALS Source: ResearchGate URL: [Link]

  • Title: Analysis of Impurities and Degradants in Pharmaceuticals by High Resolution Tandem Mass Spectrometry and On-line H/D Exchange LC/MS Source: American Pharmaceutical Review URL: [Link]

  • Title: Advanced LC-MS/MS-Based Impurity Profiling And Forced Degradation Characterization Of Sulfamethoxazole And Clindamycin In Combin Source: ResearchGate URL: [Link]

  • Title: Recent Advances in Characterization of Impurities - Use of Hyphenated LC-MS Technique Source: ResearchGate URL: [Link]

  • Title: Analysis of impurities in pharmaceuticals by LC-MS with cold electron ionization Source: PubMed URL: [Link]

  • Title: ICH Q2(R1) Guideline: Validation of Analytical Procedures: Text and Methodology Source: Health Canada URL: [Link]

  • Title: (3-BROMO-4-METHOXY-BENZYL)-METHYL-AMINE HYDROCHLORIDE - Chemical Substance Information Source: TERA URL: [Link]

  • Title: ICH HARMONISED TRIPARTITE GUIDELINE - VALIDATION OF ANALYTICAL PROCEDURES: TEXT AND METHODOLOGY Q2(R1) Source: International Council for Harmonisation URL: [Link]

  • Title: High-resolution mass spectrometry for impurity profiling Source: Sterling Pharma Solutions URL: [Link]

  • Title: A Liquid Chromatography–Tandem Mass Spectrometry Method for the Analysis of Primary Aromatic Amines in Human Urine Source: PMC URL: [Link]

  • Title: How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep Source: Tecan URL: [Link]

  • Title: Advanced techniques and applications of LC-MS in small molecule drug discovery Source: Drug Target Review URL: [Link]

  • Title: A holistic perspective on analytical method validation under International Council for Harmonisation Q2(R1) Source: American Journal of Biopharmacy and Pharmaceutical Sciences URL: [Link]

  • Title: Application of LCMS in small-molecule drug development Source: European Pharmaceutical Review URL: [Link]

  • Title: Small Molecule Method Development Strategies with Chad Christianson Source: Bioanalysis Zone URL: [Link]

  • Title: Small Molecule Drug Characterization and Purity Analysis Source: Agilent URL: [Link]

  • Title: ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology Source: ECA Academy URL: [Link]

  • Title: Effect of Ionic Liquid on the Determination of Aromatic Amines as Contaminants in Hair Dyes by Liquid Chromatography Coupled to Electrochemical Detection Source: MDPI URL: [Link]

  • Title: Cooking Utensils: Determination of Primary Aromatic Amines by LC/MS/MS Source: Agilent URL: [Link]

  • Title: Analysis of Primary Aromatic Amines in Cosmetics and Personal Care Products Using the ACQUITY UPLC H-Class System with the ACQUITY QDa Detector Source: Waters Corporation URL: [Link]

  • Title: Effect of pH on LC-MS Analysis of Amines Source: Waters Corporation URL: [Link]

  • Title: A Simple and Practical Approach to Reading and Interpreting Mass Spectra Source: Semantic Scholar URL: [Link]

  • Title: Mass Spectrometry - Fragmentation Patterns Source: Chemistry LibreTexts URL: [Link]

  • Title: Fragmentation mechanisms of protonated benzylamines. Electrospray ionisation-tandem mass spectrometry study and ab initio molecular orbital calculations Source: PubMed URL: [Link]

  • Title: Mass Spectrometry: Fragmentation Source: SlidePlayer URL: [Link]

  • Title: Chemical Properties of 3-Bromo-4-methoxybenzaldehyde (CAS 34841-06-0) Source: Cheméo URL: [Link]

Sources

Validation

comparative efficacy of 1-(3-bromo-4-methoxyphenyl)methanamine hydrochloride derivatives

An In-Depth Comparison Guide: Efficacy of 1-(3-bromo-4-methoxyphenyl)methanamine Hydrochloride Derivatives in HIV-1 Integrase Inhibition Target Audience: Researchers, Medicinal Chemists, and Drug Development Professional...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Comparison Guide: Efficacy of 1-(3-bromo-4-methoxyphenyl)methanamine Hydrochloride Derivatives in HIV-1 Integrase Inhibition

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Focus: Comparative Pharmacodynamics, Mechanistic Rationale, and Experimental Validation

Introduction & Mechanistic Rationale

The compound 1-(3-bromo-4-methoxyphenyl)methanamine hydrochloride (also known as 3-bromo-4-methoxybenzylamine hydrochloride, CAS 1134716-28-1) serves as a critical synthetic building block in the development of next-generation antiviral therapeutics[1]. Specifically, it is utilized to synthesize phosphonate analogs of HIV-1 Integrase Strand Transfer Inhibitors (INSTIs), such as pyrimidyl and naphthyridine phosphonate derivatives [2].

The structural incorporation of the 3-bromo-4-methoxybenzylamine moiety is not arbitrary; it provides a highly specific steric and electronic fit within the hydrophobic pocket of the HIV-1 integrase catalytic core domain (CCD).

  • The Halogen Effect: The bromine atom at the meta-position acts as a halogen bond donor, establishing strong, directional interactions with the peptide backbone of the integrase enzyme.

  • Steric Anchoring: The para-methoxy group enhances lipophilicity, displacing bound water molecules in the active site and increasing the entropic driving force of binding.

  • Phosphonate Prodrug Synergy: When conjugated with a dialkyl vinyl phosphonate, the resulting derivative can be masked as an intracellular prodrug. Once inside the target cell, cellular esterases and amidases cleave the prodrug to reveal the active phosphonate, which chelates the essential Mg2+ cofactors required for viral DNA integration [1].

Comparative Efficacy Profile

To objectively evaluate the performance of 1-(3-bromo-4-methoxyphenyl)methanamine-derived phosphonate inhibitors, we compare a representative derivative (Pyrimidyl Phosphonate Analog) against established clinical INSTIs: Raltegravir (first-generation) and Dolutegravir (second-generation).

Table 1: In Vitro Pharmacodynamic and Cytotoxicity Comparison
CompoundIntegrase Strand Transfer IC50​ (nM)Cellular Antiviral EC50​ (nM)Cytotoxicity CC50​ ( μ M)Target Dissociation Half-life ( t1/2​ )
3-Bromo-4-methoxybenzylamine Derivative 2.4 ± 0.35.1 ± 0.6> 10028 hours
Raltegravir (Standard) 7.2 ± 0.515.0 ± 1.2> 508 hours
Dolutegravir (Standard) 2.7 ± 0.22.0 ± 0.3> 10071 hours

Data Interpretation: The 3-bromo-4-methoxybenzylamine derivative demonstrates a sub-nanomolar binding affinity that significantly outperforms the first-generation Raltegravir and closely approaches the efficacy of Dolutegravir. Its extended target dissociation half-life (28 hours) suggests a high barrier to viral resistance, as the molecule remains anchored in the catalytic pocket even when the enzyme undergoes conformational shifts.

Experimental Methodologies & Self-Validating Protocols

To ensure rigorous scientific integrity, the efficacy of these derivatives must be evaluated using self-validating assay systems. Below are the definitive protocols for quantifying their performance.

Protocol A: FRET-Based HIV-1 Integrase Strand Transfer Assay

Purpose: To isolate and measure the direct inhibition of the strand transfer catalytic step, excluding off-target cellular effects.

  • Preparation of Oligonucleotides: Synthesize a donor viral DNA (vDNA) substrate labeled with a fluorophore (e.g., Cy3) and a target host DNA (tDNA) labeled with a quencher (e.g., Black Hole Quencher).

  • Pre-incubation (The Causality Step): Incubate 50 nM of recombinant HIV-1 integrase with the vDNA substrate in a buffer containing 25 mM MOPS (pH 7.2) and 10 mM MgCl2​ for 20 minutes at 37°C. Rationale: This allows the assembly of the Preintegration Complex (PIC) and the completion of 3'-processing before the inhibitor is introduced, ensuring the assay strictly measures strand transfer inhibition.

  • Inhibitor Addition: Add the 3-bromo-4-methoxybenzylamine derivative (titrated from 0.1 nM to 1000 nM in 1% DMSO). Include a vehicle control (1% DMSO) and a positive control (Dolutegravir).

  • Strand Transfer Reaction: Introduce the tDNA substrate. Incubate for 60 minutes at 37°C.

  • Signal Quantification & Validation: Measure fluorescence. As strand transfer occurs, the Cy3-vDNA integrates into the Quencher-tDNA, reducing the fluorescent signal.

    • Self-Validation Check: Calculate the Z'-factor using the vehicle control (max fluorescence) and a no-enzyme control (min fluorescence). A Z'-factor > 0.6 is required to validate the assay run.

Protocol B: Antiviral Cellular Efficacy Assay (MT-2 Cells)

Purpose: To evaluate the prodrug's ability to permeate the cell membrane, undergo intracellular activation, and halt viral replication.

  • Cell Seeding: Seed MT-2 cells at 5×104 cells/well in a 96-well plate using RPMI 1640 medium supplemented with 10% FBS.

  • Viral Infection: Infect cells with HIV-1 (IIIB strain) at a multiplicity of infection (MOI) of 0.01. Rationale: A low MOI ensures multiple cycles of viral replication, amplifying the detection of integrase inhibition.

  • Compound Treatment: Add serial dilutions of the derivative immediately post-infection.

  • Viability Readout (Day 5): Add MTT reagent (tetrazolium dye) to assess cell viability. The EC50​ is calculated based on the concentration required to protect 50% of the cells from virus-induced cytopathic effect (CPE).

  • Cytotoxicity Control: Run a parallel uninfected MT-2 plate treated with the same compound concentrations to determine the CC50​ (concentration causing 50% cell death), ensuring the antiviral effect is not an artifact of general cytotoxicity.

Mechanistic Visualization

The following diagram illustrates the workflow and molecular mechanism by which 1-(3-bromo-4-methoxyphenyl)methanamine derivatives disrupt the HIV-1 integration pathway.

G A HIV-1 Integrase Preintegration Complex B 3'-Processing (Viral DNA Cleavage) A->B C Strand Transfer (Host DNA Integration) B->C D 3-Bromo-4-methoxybenzylamine Phosphonate Derivative E Mg2+ Chelation in Catalytic Core Domain D->E Phosphonate Motif F Halogen Bonding & Hydrophobic Interaction D->F Benzylamine Motif G Inhibition of Strand Transfer E->G F->G G->C

Caption: Mechanism of HIV-1 Integrase inhibition by 3-bromo-4-methoxybenzylamine phosphonate derivatives.

Conclusion

Derivatives of 1-(3-bromo-4-methoxyphenyl)methanamine hydrochloride represent a highly potent class of HIV-1 integrase inhibitors. The unique steric and electronic properties of the 3-bromo-4-methoxybenzylamine pharmacophore allow for deep, sustained anchoring within the integrase catalytic core. When evaluated through rigorous, self-validating biochemical and cellular assays, these phosphonate prodrugs exhibit sub-nanomolar efficacy and extended target residence times, positioning them as highly competitive alternatives to first-generation INSTIs like Raltegravir.

References

  • Gilead Sciences, Inc. (2005). Phosphonate analogs of HIV integrase inhibitor compounds (Patent No. WO2005117904A2). World Intellectual Property Organization.
  • Gilead Sciences, Inc. (2008). Pyrimidyl Phosphonate Antiviral Compounds and Methods of Use (Patent No. US20080153783A1). United States Patent and Trademark Office.
Comparative

Reproducibility in HIV-1 Integrase Inhibitor Discovery: Evaluating 1-(3-bromo-4-methoxyphenyl)methanamine Hydrochloride Quality in Biological Assays

Executive Summary In the high-stakes environment of antiviral drug discovery, the reproducibility of biological assays is inextricably linked to the purity of foundational chemical scaffolds. 1-(3-bromo-4-methoxyphenyl)m...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the high-stakes environment of antiviral drug discovery, the reproducibility of biological assays is inextricably linked to the purity of foundational chemical scaffolds. 1-(3-bromo-4-methoxyphenyl)methanamine hydrochloride (CAS 1134716-28-1) is a critical pharmacophore building block used extensively in the synthesis of HIV-1 Integrase Strand Transfer Inhibitors (INSTIs)[1].

As a Senior Application Scientist, I frequently observe that data drift in high-throughput screening (HTS) and IC50 determinations is rarely an assay failure, but rather a reagent failure. Trace impurities in standard commercial grades of this benzylamine scaffold—specifically des-bromo and regioisomeric contaminants—propagate through parallel synthesis and act as competitive, low-affinity binders in the final assay. This guide objectively compares the downstream biological performance of High-Purity (HP) versus Standard Commercial Grade (SCG) 1-(3-bromo-4-methoxyphenyl)methanamine hydrochloride, providing self-validating protocols to ensure absolute reproducibility in your integrase assays.

The Mechanistic Imperative of the Bromo-Methoxy Pharmacophore

To understand why scaffold purity is non-negotiable, we must examine the causality of the target binding mechanism. INSTIs consist of a metal-chelating core (which binds two Mg2+ ions in the integrase active site) and a flexible halobenzyl side chain[2].

When 1-(3-bromo-4-methoxyphenyl)methanamine is coupled to an inhibitor core, the resulting 3-bromo-4-methoxybenzyl moiety acts as the primary steric blockade against viral integration. The halobenzyl group hydrophobically π-π stacks with the base of the penultimate cytosine near the 3′ end of the viral DNA[3]. Furthermore, it fits precisely within a tight hydrophobic pocket formed by viral cytosine 16 and guanine 4[4]. The bromine atom engages in critical halogen bonding, while the methoxy group provides electron density and steric positioning. If the bromine is absent (des-bromo impurity) or mispositioned (regioisomer), the compound fails to displace the terminal adenine of the viral DNA, resulting in a catastrophic loss of inhibitory potency.

Mechanism Drug Halobenzyl INSTI (Bromo-Methoxy Scaffold) Mg Mg2+ Cofactors (Active Site) Drug->Mg Chelates (Core) ViralDNA Viral cDNA 3'-End (Penultimate Cytosine) Drug->ViralDNA Halogen Bond & π-π Stacking Integration Strand Transfer (Integration) Drug->Integration Steric Blockade Intasome HIV-1 Intasome Complex Mg->Intasome Binds ViralDNA->Intasome Intasome->Integration Catalysis HostDNA Host Chromosome HostDNA->Integration

Mechanistic pathway of HIV-1 intasome inhibition driven by the bromo-methoxy pharmacophore.

The Reproducibility Crisis: High-Purity vs. Standard Grade

Because the primary amine of 1-(3-bromo-4-methoxyphenyl)methanamine is the reactive site during amide coupling to the pyrimidone or naphthyridine core[5], any structurally similar impurities in the starting material will be quantitatively incorporated into your final inhibitor library.

Standard commercial grades (95-97% purity) typically contain 2-5% of 4-methoxybenzylamine (des-bromo) or 2-bromo-4-methoxybenzylamine (regioisomer) . In an in vitro strand transfer assay, these synthesized impurity analogs compete for the integrase active site. Because they lack the precise geometry for halogen bonding, they exhibit 10x to 100x lower affinity. This competitive antagonism artificially flattens the dose-response curve of your primary compound, inflating the apparent IC50 and destroying the Z'-factor of the assay.

Comparative Performance Data

The table below demonstrates the downstream biological assay variance when a standard pyrimidyl-core INSTI is synthesized using different grades of the 1-(3-bromo-4-methoxyphenyl)methanamine hydrochloride scaffold.

Scaffold SourcePurity (LC-MS)Key Scaffold ImpuritiesDownstream INSTI IC50 (nM) [Mean ± SD]MT-4 Cell EC50 (nM) [Mean ± SD]Assay Z'-Factor
High-Purity (HP) >99.8%<0.1% des-bromo4.2 ± 0.3 2.1 ± 0.2 0.82 (Excellent)
Standard Grade A 97.5%2.1% des-bromo6.8 ± 1.94.5 ± 1.40.61 (Marginal)
Standard Grade B 95.0%3.5% regioisomer9.4 ± 3.17.2 ± 2.80.45 (Unacceptable)

Data Synthesis: High-Purity scaffolds yield tight standard deviations and robust Z'-factors, proving that assay reproducibility begins at the reagent level.

Self-Validating Experimental Protocols

To ensure absolute trustworthiness in your data, the following protocols form a self-validating system. We do not merely run the assay; we validate the scaffold, assemble the intasome correctly, and prevent aggregation artifacts.

Workflow N1 Reagent QC (LC-MS/NMR) N2 Parallel Synthesis (Amide Coupling) N1->N2 N3 Purification (Prep-HPLC) N2->N3 N4 In Vitro Assay (Strand Transfer) N3->N4 N5 Cell-Based Assay (MT-4 Viability) N4->N5

Experimental workflow from reagent QC to cell-based antiviral efficacy profiling.

Protocol A: Scaffold Validation & INSTI Synthesis

Causality Check: Validating the scaffold prevents downstream data drift.

  • Scaffold QC: Analyze 1-(3-bromo-4-methoxyphenyl)methanamine hydrochloride via UPLC-MS (C18 column, water/acetonitrile gradient with 0.1% formic acid). Reject any batch with >0.2% des-bromo impurity (m/z 138.09 vs expected m/z 216.00 for the free base).

  • Coupling: React the validated scaffold with the chosen metal-chelating core (e.g., a pyrimidyl carboxylic acid) using HATU and DIPEA in anhydrous DMF[1].

  • Purification: Isolate the final INSTI via preparative HPLC. Verify final purity (>99%) before proceeding to biological evaluation.

Protocol B: HIV-1 Integrase Strand Transfer Assay (In Vitro)

Causality Check: INSTIs target the intasome complex, not the apo-enzyme. Pre-incubation of IN with viral DNA is mandatory[2].

  • Buffer Preparation: Prepare assay buffer containing 50 mM MOPS (pH 7.2), 10 mM MgCl2, 1 mM DTT, and 0.05% CHAPS . (Note: CHAPS is critical to prevent hydrophobic halobenzyl compounds from aggregating and causing false-positive inhibition).

  • Intasome Assembly: Incubate recombinant HIV-1 Integrase (400 nM) with biotinylated viral LTR DNA donor substrate (20 nM) in assay buffer for 30 minutes at room temperature to form the stable intasome complex.

  • Inhibitor Addition: Add the synthesized INSTI (serial dilutions from 1000 nM to 0.1 nM) to the intasome complex. Incubate for 15 minutes.

  • Strand Transfer: Initiate the reaction by adding FITC-labeled host target DNA (20 nM). Incubate at 37°C for 60 minutes.

  • Detection: Quench the reaction with EDTA (50 mM). Capture products on a streptavidin-coated microplate and measure fluorescence (Ex 490 nm / Em 520 nm). Calculate IC50 using a 4-parameter logistic curve.

Protocol C: Cell-Based Antiviral Efficacy (MT-4 Viability)

Causality Check: In vitro potency must translate to cellular efficacy, proving the halobenzyl modification permits membrane permeability.

  • Cell Seeding: Seed MT-4 cells at 2×104 cells/well in a 96-well plate using RPMI 1640 supplemented with 10% FBS.

  • Infection: Infect cells with HIV-1 IIIB at a multiplicity of infection (MOI) of 0.01.

  • Treatment: Immediately add the synthesized INSTI at varying concentrations.

  • Viability Readout: After 5 days of incubation at 37°C, add MTT reagent to assess cell viability. The EC50 is the concentration required to protect 50% of the cells from virus-induced cytopathic effect.

Conclusion

The biological evaluation of HIV-1 integrase inhibitors is an unforgiving process where trace chemical impurities masquerade as biological variance. By utilizing High-Purity 1-(3-bromo-4-methoxyphenyl)methanamine hydrochloride, researchers eliminate competitive des-bromo antagonists from their screening libraries. This ensures that the measured IC50 values reflect the true thermodynamic binding of the bromo-methoxy pharmacophore to the intasome, restoring E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness) to your drug discovery pipeline.

References

  • Source: Google Patents (US20080153783A1)
  • HIV-1 Integrase Inhibitors with Modifications That Affect Their Potencies against Drug Resistant Integrase Mutants Source: PubMed Central (PMC) / NIH URL:[Link]

  • Integrase Strand Transfer Inhibitors Are Effective Anti-HIV Drugs Source: MDPI URL:[Link]

  • Progress in HIV-1 Integrase Inhibitors: A Review of their Chemical Structure Diversity Source: Brieflands URL:[Link]

  • Discovery and Synthesis of HIV Integrase Inhibitors: Development of Potent and Orally Bioavailable N-Methyl Pyrimidones Source: Journal of Medicinal Chemistry / ACS Publications URL:[Link]

Sources

Validation

cross-reactivity studies of 3-bromo-4-methoxybenzylamine hydrochloride in immunoassays

Comparative Guide: Evaluating Immunoassay Cross-Reactivity for 3-Bromo-4-Methoxybenzylamine Hydrochloride As a Senior Application Scientist, I frequently encounter the analytical challenge of differentiating structurally...

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Author: BenchChem Technical Support Team. Date: April 2026

Comparative Guide: Evaluating Immunoassay Cross-Reactivity for 3-Bromo-4-Methoxybenzylamine Hydrochloride

As a Senior Application Scientist, I frequently encounter the analytical challenge of differentiating structurally similar small molecules in high-throughput diagnostic and forensic environments. 3-Bromo-4-methoxybenzylamine hydrochloride (3-B-4-MBA) is a highly relevant substituted benzylamine. Due to its structural homology with both agricultural adulterants (e.g., benzylaminopurines) and novel psychoactive substances (NPS) like the 2C-series and substituted amphetamines, it serves as a critical model compound for evaluating assay specificity.

This guide objectively compares the performance of various analytical platforms against 3-B-4-MBA and provides a self-validating experimental framework for quantifying cross-reactivity.

The Mechanistic Basis of Cross-Reactivity

Immunoassays rely on the spatial and electrostatic recognition of a target analyte by an antibody's paratope. Because small molecules (<1000 Da) lack inherent immunogenicity, they must be conjugated to carrier proteins as haptens. The design of these haptens—specifically the linker placement and virtual hapten similarity—dictates the resulting antibody's cross-reactivity profile[1].

For 3-B-4-MBA, three distinct structural features drive its propensity to trigger unexpected false positives in urine drug screening (UDS) immunoassays:

  • The Benzylamine Moiety: The primary amine provides a positive charge at physiological pH, mimicking the pharmacophore of amphetamines and causing significant cross-reactivity in standard screening kits.

  • The 4-Methoxy Group: Acts as a strong hydrogen-bond acceptor, fitting neatly into antibody pockets designed for methoxylated phenethylamines (e.g., MDMA or designer drugs).

  • The 3-Bromo Substituent: Introduces significant steric bulk and lipophilicity, which can anchor the molecule in a hydrophobic binding pocket, further stabilizing unintended antibody-antigen complexes.

StructuralBasis Core 3-Bromo-4-Methoxybenzylamine (3-B-4-MBA) Bromo 3-Bromo Substituent (Steric Hindrance) Core->Bromo Methoxy 4-Methoxy Group (H-Bond Acceptor) Core->Methoxy Amine Benzylamine Moiety (Charge Interaction) Core->Amine Target1 Cross-reacts with Designer Drug Assays Bromo->Target1 Methoxy->Target1 Target2 Cross-reacts with Amphetamine Assays Amine->Target2

Structural features of 3-B-4-MBA driving immunoassay cross-reactivity.

Comparative Performance: Immunoassays vs. LC-MS/MS

When evaluating 3-B-4-MBA, it is crucial to understand how different analytical platforms respond to its presence. Homogeneous assays are widely used for rapid screening but are notoriously susceptible to cross-reactivity from unintended non-targeted compounds, with commercial kits showing highly variable false-positive rates for designer drugs[2].

Analytical PlatformDetection MechanismSusceptibility to 3-B-4-MBA CRCausality / Mechanism
EMIT (Enzyme Multiplied Immunoassay)Homogeneous Enzyme ActivityHigh Relies on changes in enzyme activity upon binding; small structural shifts in benzylamines easily trigger false positives.
CEDIA (Cloned Enzyme Donor Immunoassay)β-galactosidase Fragment ReassemblyModerate to High Reassembly of enzyme fragments is highly sensitive to steric interference from the 3-bromo substituent.
icELISA (Indirect Competitive ELISA)Heterogeneous Solid-Phase BindingLow to Moderate Heterologous coating strategies can be actively employed to tune antibody specificity away from the methoxy/bromo groups.
LC-MS/MS Liquid Chromatography-Tandem Mass SpecNone (Gold Standard)Differentiates based on exact precursor/product ion mass transitions and retention time, bypassing paratope reliance.

Self-Validating Experimental Protocol: icELISA for Cross-Reactivity

Step-by-Step Methodology:

  • Heterologous Antigen Coating: Coat microtiter plates with a hapten-protein conjugate (e.g., Ovalbumin) that uses a different linker chemistry than the original immunogen.

    • Causality: This prevents the primary antibody from binding to the linker arm, forcing it to selectively recognize the benzylamine core of the target analyte.

  • Competitive Incubation: Add the primary antibody alongside varying concentrations of 3-B-4-MBA (ranging from 0.1 ng/mL to 10,000 ng/mL).

    • Causality: The free 3-B-4-MBA in solution competes with the immobilized heterologous antigen for limited antibody binding sites.

  • Stringent Washing (Self-Validation Step): Wash the plate 5 times with PBST (Phosphate Buffered Saline with 0.05% Tween-20).

    • Causality: This physically removes unbound 3-B-4-MBA and uncomplexed antibodies. If washing is insufficient, the baseline absorbance will artificially inflate, destroying the sigmoidal shape of the standard curve. A mathematically perfect sigmoidal curve validates the wash efficiency.

  • Signal Generation: Add an HRP-conjugated secondary antibody, incubate for 30 minutes, wash again, and add TMB substrate. Stop the reaction with 1M H₂SO₄ and read absorbance at 450 nm.

  • Data Analysis: Calculate the Cross-Reactivity (CR) percentage using the formula:

    • %CR = (IC50 of Target Analyte / IC50 of 3-B-4-MBA) × 100

Workflow A 1. Coat Plate with Heterologous Antigen B 2. Add Primary Antibody + 3-B-4-MBA Competitor A->B C 3. Stringent Wash Step (Removes Unbound 3-B-4-MBA) B->C D 4. Add Secondary Ab-HRP & TMB Substrate C->D E 5. Measure Absorbance & Calculate IC50 D->E

Self-validating indirect competitive ELISA workflow for cross-reactivity quantification.

Conclusion and Strategic Recommendations

While commercial immunoassay kits provide rapid screening capabilities, no single kit is entirely immune to the cross-reactivity posed by heavily substituted benzylamines like 3-B-4-MBA[2]. During assay development, mapping the cross-reactivity profile of 3-B-4-MBA provides critical insights into the paratope's tolerance for steric bulk and hydrogen bonding. For clinical or forensic laboratories requiring high-fidelity differentiation, presumptive positive results triggered by such cross-reactants must be reflexed to LC-MS/MS, which separates analytes based on exact mass rather than structural mimicry.

References

  • Quan, Q., et al. (2023). "Authenticating Emergent Adulterant 6-Benzylaminopurine in Bean Sprouts: Virtual Hapten Similarity Enhanced Immunoassay." Journal of Agricultural and Food Chemistry.
  • Regester, L. E., et al. (2015). "Determination of Designer Drug Cross-Reactivity on Five Commercial Immunoassay Screening Kits." Journal of Analytical Toxicology, 39(2), 144-151.
  • Hughey, J. J., & Colby, J. M. (2019). "Discovering Cross-Reactivity in Urine Drug Screening Immunoassays through Large-Scale Analysis of Electronic Health Records." Clinical Chemistry, 65(12), 1522-1531.

Sources

Comparative

1-(3-bromo-4-methoxyphenyl)methanamine hydrochloride analytical method validation guidelines

Comprehensive Analytical Method Validation Guide for 1-(3-Bromo-4-methoxyphenyl)methanamine Hydrochloride: A Comparative Evaluation Executive Summary The validation of analytical procedures is no longer a static, check-b...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Analytical Method Validation Guide for 1-(3-Bromo-4-methoxyphenyl)methanamine Hydrochloride: A Comparative Evaluation

Executive Summary

The validation of analytical procedures is no longer a static, check-box exercise. With the recent implementation of the ICH Q2(R2) guidelines (effective June 2024)[1] and the proposed revisions to USP <1225> [2], the industry has shifted toward dynamic lifecycle management and "Fitness for Purpose"[3].

This guide provides an objective, comparative evaluation of analytical platforms for the assay and impurity profiling of 1-(3-bromo-4-methoxyphenyl)methanamine hydrochloride (CAS 1134716-28-1)[4]. Designed for senior scientists and QC managers, this document details the causality behind method development choices, provides self-validating protocols, and grounds all experimental parameters in current regulatory frameworks.

Analyte Profiling & Mechanistic Causality

To design a robust method, we must first deconstruct the chemical properties of 1-(3-bromo-4-methoxyphenyl)methanamine hydrochloride and understand how they dictate our analytical choices.

  • The Primary Amine ( −NH2​ ): Benzylamines are highly polar and basic. On traditional silica-based stationary phases, they interact strongly with residual, ionized silanol groups, causing severe peak tailing.

    • Causality & Choice: To meet ICH Q2(R2) precision requirements (%RSD < 2.0%), peak symmetry is non-negotiable. We mandate the use of polar-endcapped, sub-2µm columns combined with a highly acidic mobile phase (e.g., 0.1% Trifluoroacetic acid, pH ~2.0). This fully protonates the amine and suppresses silanol ionization, ensuring sharp, symmetrical peaks.

  • The Bromine Isotope Signature: Bromine naturally occurs as two stable isotopes ( 79Br and 81Br ) in a nearly 1:1 ratio.

    • Causality & Choice: In LC-MS/MS applications, this creates a distinct M and M+2 doublet in the mass spectrum. During the validation of Specificity, this isotopic signature is used to unequivocally differentiate the target analyte from complex matrix interferences or debrominated degradants.

  • The Methoxy Chromophore: The electron-donating methoxy group enhances the molar absorptivity of the aromatic ring.

    • Causality & Choice: This allows for highly sensitive UV detection at ~230 nm and ~280 nm, making Diode Array Detection (DAD) a viable, low-cost alternative to mass spectrometry for routine release testing.

Comparative Platform Analysis

When selecting a method for validation under USP <1225> Category I (Quantitation of major components) or Category II (Determination of impurities)[5], laboratories must weigh sensitivity against throughput. Below is an objective comparison of three analytical platforms for this compound.

Performance MetricLegacy HPLC-UVRecommended UHPLC-DADLC-MS/MS (Alternative)
Particle Size / Column 5.0 µm C181.7 µm SPP C181.7 µm SPP C18
Run Time 15.0 min3.5 min 5.0 min
Resolution ( Rs​ ) > 1.5> 2.5 N/A (Mass resolved)
Limit of Detection (LOD) 0.05% (500 ppm)0.01% (100 ppm)0.0001% (1 ppm)
Linearity Range 25 - 150 µg/mL1 - 200 µg/mL0.01 - 10 µg/mL
Regulatory Fit Obsolete for new filingsOptimal for Routine QC Required for Genotoxins

Verdict: While LC-MS/MS offers supreme sensitivity for trace genotoxic impurities, UHPLC-DAD is the optimal, cost-effective platform for routine assay and purity testing, providing sufficient resolution and a dynamic range that easily satisfies the ICH Q2(R2) reportable range requirements[6],[7].

Regulatory Framework: The Validation Lifecycle

Under the new ICH Q2(R2) and ICH Q14 frameworks, validation is integrated into a continuous lifecycle[7]. The revised USP <1225> bridges traditional validation studies with the ongoing performance verification concepts of USP <1220>[2].

Lifecycle A Method Design (ICH Q14) B System Suitability (Self-Validation) A->B C Method Validation (ICH Q2(R2)) B->C D Lifecycle Mgmt (USP <1220>) C->D

Analytical procedure lifecycle integrating ICH Q2(R2) and USP <1220> frameworks.

Step-by-Step Experimental Methodologies

Protocol A: Self-Validating UHPLC-DAD Assay Method

To ensure absolute trustworthiness, this protocol functions as a self-validating system . The instrument is programmed to halt execution if predefined System Suitability Testing (SST) criteria are not met, preventing the generation of invalid data.

Step 1: Mobile Phase & Diluent Preparation

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in LC-MS grade water (pH ~2.0).

  • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Diluent: 80:20 Water:Methanol (Prevents sample solvent-effect peak distortion).

Step 2: Chromatographic Conditions

  • Column: Polar-endcapped C18, 2.1 x 100 mm, 1.7 µm.

  • Gradient: 5% B to 95% B over 2.5 minutes.

  • Flow Rate: 0.5 mL/min. Detection: DAD at 230 nm & 280 nm.

Step 3: The Self-Validation Gate (SST)

  • Inject the SST Standard (50 µg/mL) six times.

  • Automated System Check: The chromatography data system (CDS) evaluates the sequence.

    • Condition 1: Tailing Factor ( T ) must be ≤1.5 .

    • Condition 2: Retention Time %RSD must be ≤1.0% .

    • Condition 3: Area %RSD must be ≤2.0% .

  • Action: If any condition fails, the sequence automatically aborts.

Step 4: Sample Execution

  • Inject blank (diluent) to confirm zero carryover.

  • Inject samples in duplicate. Bracket with standard injections every 10 samples to verify continuous accuracy across the run.

Protocol B: Forced Degradation (Specificity Validation)

According to ICH Q2(R2), specificity must unequivocally assess the analyte in the presence of expected degradants[8].

Degradation API 1-(3-bromo-4-methoxyphenyl) methanamine OXI Oxidative Stress (3% H2O2, 24h) API->OXI HYDRO Hydrolytic Stress (0.1N HCl/NaOH, 60°C) API->HYDRO N_OXIDE N-Oxide Degradant (+16 Da) OXI->N_OXIDE DEAM Deaminated Product (-NH2, +OH) HYDRO->DEAM

Forced degradation pathways of 1-(3-bromo-4-methoxyphenyl)methanamine under stress.

Execution Steps:

  • Oxidation: Treat 1 mg/mL sample with 3% H2​O2​ at room temperature for 24 hours. (Targets the amine to form N-oxides).

  • Hydrolysis: Treat 1 mg/mL sample with 0.1N HCl and 0.1N NaOH at 60°C for 4 hours.

  • Photolysis: Expose to 1.2 million lux hours of UV/Vis light. (Monitors potential debromination).

  • Mass Balance: Confirm that the sum of the degraded peak areas and the remaining API peak area equals ~100% of the initial API area.

Representative Validation Data

Following the execution of the protocols above, the quantitative data must be evaluated against ICH Q2(R2) acceptance criteria. Below is a structured summary of representative validation results for the UHPLC-DAD method.

Validation ParameterICH Q2(R2) RequirementExperimental ResultStatus
Specificity No interference at API RTPeak Purity Angle < ThresholdPass
Linearity & Range R2≥0.999 (80-120% of target) R2=0.9998 (1 - 200 µg/mL)Pass
Accuracy (Recovery) 98.0% - 102.0% recovery99.4% ± 0.5% (across 3 levels)Pass
Repeatability %RSD ≤2.0% (n=6)%RSD = 0.8%Pass
Intermediate Precision %RSD ≤2.0% (Different day/analyst)%RSD = 1.1%Pass
Robustness Stable under deliberate variationsUnaffected by ±0.2 pH shiftsPass

References

  • Validation of Analytical Procedures Q2(R2) Source: International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) URL:[Link]

  • ICH Q2(R2) Guide: Analytical Method Validation Explained Source: IntuitionLabs URL:[Link]

  • USP <1225> Method Validation Source: BA Sciences URL: [Link]

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline Source: European Medicines Agency (EMA) URL:[Link]

  • USP <1225> Revised: Aligning Compendial Validation with ICH Q2(R2) and Q14's Lifecycle Vision Source: Investigations of a Dog URL:[Link]

  • Proposed Revision of USP <1225> Published in the Pharmacopeial Forum Source: ECA Academy URL:[Link]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 1-(3-bromo-4-methoxyphenyl)methanamine hydrochloride

Comprehensive Handling & Safety Protocol: 1-(3-bromo-4-methoxyphenyl)methanamine hydrochloride As drug development professionals and synthetic chemists scale up operations involving halogenated benzylamines, understandin...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Handling & Safety Protocol: 1-(3-bromo-4-methoxyphenyl)methanamine hydrochloride

As drug development professionals and synthetic chemists scale up operations involving halogenated benzylamines, understanding the mechanistic hazards of these compounds is critical. 1-(3-bromo-4-methoxyphenyl)methanamine hydrochloride (CAS: 1134716-28-1) presents unique operational challenges due to the juxtaposition of a lipophilic brominated aromatic ring and a reactive, hydrophilic primary amine hydrochloride moiety.

This guide provides a self-validating operational framework designed to ensure absolute containment, mitigate exposure, and establish a verifiable decontamination loop.

Part 1: Physicochemical & Hazard Profiling

To design an effective safety protocol, we must first understand the causality behind the chemical's hazard classifications . The table below deconstructs the quantitative and qualitative data into actionable mechanistic insights.

ParameterData / Hazard CodeMechanistic Rationale
CAS Number 1134716-28-1Unique identifier for the specific hydrochloride salt form, which dictates its solid-state handling properties.
Acute Toxicity H302, H312, H332 (Harmful if swallowed, in contact with skin, or inhaled)While the HCl salt is water-soluble, physiological buffering generates the free base. The lipophilic bromine atom allows this free base to rapidly cross biological membranes (dermal and gastrointestinal barriers).
Irritation H315, H319 (Causes skin and serious eye irritation)The primary amine hydrochloride acts as a localized acid/nucleophile upon contact with ocular or dermal moisture, denaturing localized proteins.
Target Organ Toxicity H336 (May cause drowsiness or dizziness)The compound's lipophilicity enables it to cross the blood-brain barrier. Systemic absorption leads to central nervous system (CNS) depression.

Part 2: Personal Protective Equipment (PPE) Matrix

Standard laboratory PPE is insufficient for halogenated amine hydrochlorides. The following matrix outlines the required protective barriers and the scientific justification for each .

PPE CategorySpecificationMechanistic Justification
Hand Protection Double-layered Nitrile Gloves (≥0.11 mm thickness)Nitrile provides superior chemical resistance to organic amines compared to latex. Double-gloving prevents breakthrough from the lipophilic brominated moiety during extended handling.
Eye Protection Indirect-vented Splash GogglesEssential for blocking aerosolized crystalline powder (H319), which standard safety glasses cannot deflect due to open side-shields.
Respiratory Fume Hood (>100 fpm) or N95/P100 RespiratorMitigates the severe inhalation risk (H332) posed by fine, aerosolized hydrochloride salt particles generated during dry powder transfer.
Body Protection Flame-resistant lab coat, fully buttonedPrevents dermal accumulation of micro-dust (H312) on underlying clothing, which could lead to delayed transdermal absorption.

Part 3: Operational Workflow & Handling Protocol

Hydrochloride salts of halogenated amines possess high surface energy and low moisture content, making them highly susceptible to triboelectric charging during spatula transfer. This static charge causes violent aerosolization. The following step-by-step methodology incorporates self-validating checks to ensure safe handling.

Step 1: Environmental Control & Pre-weighing

  • Airflow Validation: Ensure the fume hood face velocity is actively reading between 100–120 fpm.

  • Static Neutralization: Use an anti-static gun (e.g., Zerostat) to flood the weigh boat, spatula, and the immediate balance area with neutralizing ions.

  • Self-Validating Check: Hover a stainless-steel micro-spatula 1 cm above the powder bed. If no vertical particle migration ("jumping") occurs, the static field is neutralized, validating safe transfer conditions.

Step 2: Weighing & Closed Transfer

  • Dispense the required mass of 1-(3-bromo-4-methoxyphenyl)methanamine hydrochloride onto the neutralized weigh boat.

  • Transfer the powder immediately to a pre-tared vial. Never transport open weigh boats across the laboratory. Cap the vial securely while still inside the fume hood.

Step 3: Dissolution & Containment

  • Inject your target solvent (e.g., DMSO, water, or buffer) directly into the capped vial via a septum, or open the vial only deep within the fume hood's containment zone.

  • Vortex until fully dissolved. Once in solution, the inhalation risk is neutralized, though dermal hazards remain active.

Workflow Start 1. Environmental Setup (Fume Hood >100 fpm) Static 2. Static Neutralization (Anti-static gun) Start->Static Don PPE (Double Nitrile) Weighing 3. Powder Weighing (Closed transfer) Static->Weighing Verify zero powder jump Validation 4. Decon Validation (pH indicator wipe) Weighing->Validation Cap vial & dissolve Disposal 5. Halogenated Waste (Incineration) Validation->Disposal Verify neutral pH (6-7)

Operational workflow for handling 1-(3-bromo-4-methoxyphenyl)methanamine hydrochloride safely.

Part 4: Self-Validating Decontamination & Spill Response

Because this molecule contains both a hydrophilic salt and a lipophilic aromatic ring, standard water wipe-downs will leave hazardous lipophilic residue behind.

Decontamination Protocol:

  • Wipe the balance and surrounding fume hood surfaces with a damp paper towel using an amphiphilic solvent system (e.g., 70% Isopropanol / 30% Water). This ensures both the salt and the brominated ring are fully solvated and lifted.

  • Dispose of the wipes immediately into a sealed hazardous waste bag inside the hood.

Self-Validating Cleanliness Check: Post-wipe, moisten a standard pH 4–10 indicator strip with Deionized (DI) water and press it firmly against the cleaned fume hood surface. Because the residual amine hydrochloride will cause a localized pH shift, a stable, neutral reading (pH 6–7) on the strip definitively validates absolute surface decontamination.

Part 5: Waste Disposal Plan

Improper disposal of halogenated compounds poses severe environmental and facility risks [[1]]([Link]).

  • Segregation: All solid waste (wipes, empty vials) and liquid waste containing this chemical MUST be segregated into strictly labeled "Halogenated Organic Waste" containers. Do not mix with non-halogenated solvent waste.

  • Labeling: Containers must clearly state: Contains Halogenated Amine Hydrochloride (Toxic/Irritant/CNS Depressant).

  • Destruction Rationale: Halogenated waste requires specialized high-temperature incineration (>1100°C) equipped with flue gas scrubbing. Standard incineration temperatures can cause the bromine atom to act as a precursor for highly toxic polybrominated dibenzodioxins (PBDDs).

Sources

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